Gls-1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25FN4OS |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[3-[3-[2-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]indol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C26H25FN4OS/c27-18-6-7-23-20(14-18)21(15-28-23)26-29-24(17-33-26)22-16-31(25-5-2-1-4-19(22)25)9-3-8-30-10-12-32-13-11-30/h1-2,4-7,14-17,28H,3,8-13H2 |
InChI Key |
WDUNBRCZIUIVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=C(C3=CC=CC=C32)C4=CSC(=N4)C5=CNC6=C5C=C(C=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
Gls-1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gls-1-IN-1 is a potent and orally active inhibitor of Glutaminase 1 (GLS1), a critical mitochondrial enzyme in cancer metabolism. Elevated GLS1 expression and activity are hallmarks of various malignancies, where it fuels rapid proliferation and survival by catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and biosynthesis. This compound, by targeting GLS1, disrupts these metabolic pathways, leading to anti-proliferative and pro-apoptotic effects. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Glutaminolysis
The primary mechanism of action of this compound is the inhibition of the enzyme Glutaminase 1 (GLS1). GLS1 is responsible for the hydrolysis of glutamine to glutamate and ammonia, the first and rate-limiting step in glutaminolysis.[1][2][3] Cancer cells often exhibit a state of "glutamine addiction," where they become highly dependent on this pathway for survival and growth.[4]
By inhibiting GLS1, this compound effectively blocks this crucial metabolic step, leading to a cascade of downstream effects:
-
Depletion of Glutamate and Downstream Metabolites: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels.[1] This, in turn, depletes the pool of α-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors for nucleotides, amino acids, and lipids.[1][5]
-
Induction of Oxidative Stress: Glutamine metabolism is essential for maintaining redox balance in cells, partly through the synthesis of the antioxidant glutathione.[6] By blocking glutaminolysis, GLS1 inhibitors like this compound can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress, contributing to their cytotoxic effects.[6]
-
Disruption of Nitrogen Metabolism: The conversion of glutamine to glutamate is a key step in providing nitrogen for the synthesis of other non-essential amino acids and nucleotides.[1]
The following diagram illustrates the central role of GLS1 in glutaminolysis and the point of intervention for this compound.
Quantitative Data on this compound and Other GLS1 Inhibitors
The potency of this compound has been quantified in various preclinical studies. The following table summarizes the key inhibitory concentrations.
| Compound | Target | Assay Type | IC50 / GI50 | Cell Line / Condition | Reference |
| This compound (Compound 27) | GLS1 | Enzymatic Assay | IC50: 0.021 µM | - | [7] |
| This compound (Compound 27) | Cell Proliferation | Proliferation Assay | IC50: 0.3 nM | PC-3 (Prostate Cancer) | [7] |
| This compound (Compound 27) | Antitumor Efficacy | Growth Inhibition | GI50: 0.011 µM | NCI-H1703 (Lung Cancer) | [7] |
| CB-839 (Telaglenastat) | GLS1 | Cell Viability | IC50: ~500 nM | LNCaP and PC3 (Prostate Cancer) | [8] |
| BPTES | GLS1 | Th17 Differentiation | - | Naïve CD4+ T cells | [9] |
Modulation of Key Signaling Pathways
Beyond its direct metabolic impact, the inhibition of GLS1 by this compound can modulate critical signaling pathways that are often dysregulated in cancer.
The AKT/GSK3β/Cyclin D1 Pathway
In hepatocellular carcinoma (HCC), GLS1 has been shown to promote cell proliferation through the AKT/GSK3β/Cyclin D1 pathway.[10] Overexpression of GLS1 leads to increased phosphorylation of AKT and GSK3β, and subsequent upregulation of Cyclin D1, a key regulator of the cell cycle.[10] By inhibiting GLS1, this compound can likely downregulate this pro-proliferative pathway.
The GLS1-c-Myc Positive Feedback Loop
A positive feedback loop has been identified between GLS1 and the oncoprotein c-Myc in head and neck squamous cell carcinoma (HNSCC).[2][11] c-Myc, a transcription factor, directly binds to the promoter of the GLS1 gene and upregulates its transcription.[2] In turn, GLS1 activity stabilizes the c-Myc protein.[2] This creates a feed-forward loop that promotes cancer cell aggressiveness. This compound, by inhibiting GLS1, can disrupt this loop, leading to a reduction in both GLS1 activity and c-Myc protein levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
GLS1 Activity Assay
This two-step assay measures the enzymatic activity of GLS1.
Principle:
-
GLS1 hydrolyzes glutamine to glutamate.
-
Glutamate dehydrogenase (GDH) then catalyzes the oxidative deamination of glutamate to α-ketoglutarate, producing NADH. The rate of NADH production, measured by absorbance spectroscopy, is proportional to GLS1 activity.[6]
Protocol:
-
Prepare cell lysates in an appropriate buffer.
-
Incubate the lysates in Reaction Buffer I (50mM Tris pH 8.6, 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4) for 60 minutes at 37°C.[6]
-
Stop the reaction by adding 3N HCl and placing the samples on ice for 5 minutes.[6]
-
Neutralize the samples and add GDH and NAD+.
-
Measure the increase in absorbance at 340 nm over time to determine the rate of NADH production.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Seed cancer cells (e.g., PC-3) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.
Protocol:
-
Treat cells with this compound or a control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., GLS1, total AKT, p-AKT, c-Myc).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
The following diagram outlines a general workflow for evaluating the effect of this compound on a target signaling pathway.
Conclusion
This compound is a potent inhibitor of GLS1 with significant therapeutic potential in oncology and potentially other diseases characterized by metabolic dysregulation. Its mechanism of action is centered on the disruption of glutaminolysis, a key metabolic pathway for cancer cell proliferation and survival. Furthermore, its ability to modulate critical oncogenic signaling pathways, such as the AKT/GSK3β/Cyclin D1 and the GLS1-c-Myc feedback loop, underscores its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GLS1-targeting therapeutics.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutaminase 1 inhibitor on rotator cuff derived cells: a preliminary report in 12 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gls-1-IN-1: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gls-1-IN-1 is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for relevant assays and a visualization of the GLS1 signaling pathway are presented to support further research and drug development efforts in the field of cancer metabolism.
Chemical Structure and Properties
This compound, with the formal name N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-selenadiazol-2-yl)picolinamide, is a novel small molecule inhibitor of GLS1. Its structure is characterized by a central 1,3,4-selenadiazole core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-selenadiazol-2-yl)picolinamide | |
| CAS Number | 2247127-79-1 | [1] |
| Molecular Formula | C26H24F3N7O3Se | [1] |
| Molecular Weight | 618.47 g/mol | [1] |
| SMILES | FC(F)(F)Oc1cccc(c1)CC(=O)Nc2ccc(nn2)CCCCc3[se]n/c(N/C(=O)c4ccccn4)/n3 | |
| InChI | InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture and light. |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the kidney-type glutaminase (GLS1), with a reported IC50 of 1 nM. It demonstrates selectivity for GLS1 over glutamate dehydrogenase (GDH), with an IC50 greater than 13 µM for the latter.[1]
The Role of GLS1 in Cancer Metabolism
Glutaminase 1 is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This reaction is the first and rate-limiting step in glutaminolysis, a metabolic pathway that is frequently upregulated in cancer cells to support their high proliferation rates. The glutamate produced can then be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant glutathione (GSH), which helps to protect cancer cells from oxidative stress.
Several oncogenic signaling pathways, most notably involving the transcription factor c-Myc, drive the increased expression and activity of GLS1 in tumors. c-Myc can directly bind to the GLS1 promoter and upregulate its transcription.[2] Furthermore, a positive feedback loop has been identified where GLS1 activity can, in turn, stabilize c-Myc protein, further promoting cancer cell proliferation and invasion.[2]
Downstream Effects of GLS1 Inhibition
By inhibiting GLS1, this compound disrupts these crucial metabolic processes in cancer cells. This leads to a depletion of TCA cycle intermediates, reduced ATP production, and decreased glutathione levels, ultimately resulting in increased reactive oxygen species (ROS) and the induction of cell death.
Caption: GLS1 signaling pathway and the mechanism of action of this compound.
In Vitro and In Vivo Activity
This compound has demonstrated potent anti-proliferative activity against a panel of cancer cell lines.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.017 | [1] |
| H22 | Liver Cancer | 6.78 | [1] |
| Caki-1 | Kidney Cancer | 0.019 | [1] |
| HCT116 | Colon Cancer | 0.009 | [1] |
Furthermore, this compound has shown in vivo efficacy in a mouse xenograft model of HCT116 colon cancer, where administration at 10 mg/kg resulted in a decrease in tumor weight.[1]
Experimental Protocols
GLS1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against GLS1.
Caption: Workflow for a typical GLS1 inhibition assay.
Materials:
-
Recombinant human GLS1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM potassium phosphate)
-
L-glutamine (substrate)
-
Test compound (this compound)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
96-well black microplate
-
Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of GLS1 enzyme to each well of the microplate.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-glutamine to each well.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
To detect the amount of glutamate produced, add a detection reagent containing GDH and NAD+.
-
Incubate for a further period to allow the conversion of glutamate to α-ketoglutarate and the concomitant reduction of NAD+ to NADH.
-
Measure the fluorescence of NADH.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
References
The Precision Targeting of Glutaminase 1 (GLS1) by GLS-1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Increased glutamine metabolism is a key feature of many cancer cells, making the enzymes involved in this pathway attractive targets for therapeutic intervention.[1] Glutaminase 1 (GLS1), the enzyme responsible for converting glutamine to glutamate, plays a pivotal role in supporting the bioenergetic and biosynthetic needs of tumor cells.[2][3] This document provides a comprehensive technical overview of GLS-1-IN-1, a potent and selective inhibitor of GLS1. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.
Introduction: The Role of GLS1 in Cancer Metabolism
Cancer cells reprogram their metabolic pathways to sustain rapid proliferation and survival.[4] One such adaptation is an increased reliance on glutamine, the most abundant amino acid in the bloodstream.[5][6] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5][7]
The conversion of glutamine to glutamate is the first and rate-limiting step in glutaminolysis and is catalyzed by the mitochondrial enzyme glutaminase (GLS).[8][9] There are two major isoforms of GLS, GLS1 and GLS2.[6] GLS1 is overexpressed in a variety of cancers and is associated with tumor growth and metastasis.[8][10] By inhibiting GLS1, compounds like this compound aim to disrupt the metabolic flexibility of cancer cells, leading to reduced proliferation, increased oxidative stress, and ultimately, cell death.[2][3]
This compound: Mechanism of Action
This compound is a potent inhibitor of GLS1.[11] Its primary mechanism of action is the direct inhibition of the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate.[3] This blockade has several downstream consequences for cancer cells:
-
Disruption of the TCA Cycle: By depleting the pool of glutamate, which can be converted to the TCA cycle intermediate α-ketoglutarate, this compound impairs anaplerosis, thereby hindering cellular energy production and the generation of biosynthetic precursors.[5][9]
-
Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[6][7] Inhibition of GLS1 leads to reduced GSH levels, rendering cancer cells more susceptible to damage from reactive oxygen species (ROS).[12][13]
-
Inhibition of Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides and other non-essential amino acids. By blocking the initial step of glutamine utilization, this compound impedes the production of these vital building blocks for cell growth and proliferation.[4][6]
Quantitative Data: Potency and Cellular Activity
The following tables summarize the inhibitory activity of this compound and other notable GLS1 inhibitors against the GLS1 enzyme and various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of GLS1
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | GLS1 | 1 | Coupled Enzyme Assay | [11] |
| GLS1 Inhibitor-4 | GLS1 | 11.86 | Not Specified | [12][14] |
| GLS1 Inhibitor-1 (Compound 27) | GLS1 | 21 | Not Specified | [15] |
| CB-839 (Telaglenastat) | GLS1 (GAC isoform) | 60 | Coupled Enzyme Assay | [16] |
| IPN60090 | GLS1 (GAC isoform) | Not Specified | Coupled Enzyme Assay | [17][18] |
| BPTES | GLS1 | Not Specified | Allosteric Inhibition | [17] |
Table 2: Anti-proliferative Activity of GLS1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | 0.017 | [11] |
| This compound | H22 | Not Specified | 6.78 | [11] |
| This compound | Caki-1 | Kidney Cancer | 0.019 | [11] |
| This compound | HCT116 | Colorectal Cancer | 0.009 | [11] |
| GLS1 Inhibitor-4 | HCT116 | Colorectal Cancer | 0.051 | [12][14] |
| GLS1 Inhibitor-4 | MDA-MB-436 | Breast Cancer | 0.37 | [12][14] |
| GLS1 Inhibitor-4 | CT26 | Colorectal Cancer | 0.32 | [12] |
| GLS1 Inhibitor-4 | H22 | Not Specified | 1.34 | [12] |
| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | 0.0003 | [15] |
| GLS1 Inhibitor-1 (Compound 27) | NCI-H1703 | Lung Cancer | 0.011 (GI50) | [15] |
Signaling Pathways Modulated by GLS1 Inhibition
Inhibition of GLS1 can impact several critical signaling pathways involved in cancer progression.
References
- 1. The role of glutaminase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 5. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of GLS-1-IN-1 on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a strong dependence on glutamine for survival and proliferation.[1] Glutaminase 1 (GLS-1), a key mitochondrial enzyme, catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that fuels the tricarboxylic acid (TCA) cycle and supports various biosynthetic pathways essential for cancer cell growth.[2][3][4] Consequently, GLS-1 has emerged as a promising therapeutic target in oncology. This technical guide focuses on the biological activity of GLS-1-IN-1, a selective inhibitor of GLS-1, on cancer cells. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the kidney-type glutaminase (GLS-1).[5][6] By inhibiting GLS-1, this compound blocks the first and rate-limiting step of glutaminolysis. This disruption of glutamine metabolism leads to a depletion of downstream metabolites crucial for cancer cell function, including glutamate, α-ketoglutarate, and glutathione. The consequences for cancer cells are manifold:
-
Inhibition of Cell Proliferation: By depriving cancer cells of essential building blocks for nucleotide, amino acid, and lipid synthesis, GLS-1 inhibition hampers cell growth and division.
-
Induction of Apoptosis: The metabolic stress induced by GLS-1 inhibition can trigger programmed cell death (apoptosis) in cancer cells. This can be mediated by increased oxidative stress due to reduced glutathione synthesis and disruption of mitochondrial function.
-
Cell Cycle Arrest: Inhibition of GLS-1 has been shown to cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from progressing through the division cycle.
Quantitative Data on this compound and Other GLS-1 Inhibitors
The following tables summarize the available quantitative data for this compound and provide comparative data for other well-characterized GLS-1 inhibitors to offer a broader context of their anti-cancer activity.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Compound | Target | IC50 (µM) | Selectivity (GLS-2/GLS-1) | Reference |
| This compound (compound 1d) | GLS-1 | 3.96 ± 1.05 | ~3.3-fold | [5][6] |
| GLS-2 | 12.90 ± 0.87 | [5][6] |
Table 2: Anti-proliferative Activity of GLS-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |
| This compound (compound 1d) | Hep G2 | Hepatocellular Carcinoma | Not Specified | Inhibitory effect noted | |
| MCF 7 | Breast Cancer | Not Specified | Inhibitory effect noted | ||
| MCF 10A | Non-tumorigenic Breast | Not Specified | Inhibitory effect noted | ||
| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | Proliferation Assay | IC50: 0.3 nM | |
| NCI-H1703 | Lung Cancer | SYTOX Green Staining | GI50: 0.011 µM | ||
| CB-839 (Telaglenastat) | HEY | Ovarian Cancer | MTT Assay | ~1 µM | |
| SKOV3 | Ovarian Cancer | MTT Assay | ~1 µM | ||
| IGROV-1 | Ovarian Cancer | MTT Assay | ~1 µM |
Note: Specific quantitative data for the anti-proliferative activity of this compound (compound 1d) on the mentioned cell lines were not available in the reviewed literature. The provided information indicates a qualitative inhibitory effect.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound on cancer cells.
Glutaminase Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring the enzymatic activity of GLS-1 in cell lysates.
Materials:
-
GLS Assay Buffer
-
GLS Substrate (L-Glutamine)
-
GLS Developer
-
GLS Enzyme Mix
-
Purified GLS-1 enzyme (for standard curve) or cell lysates
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Culture cancer cells to the desired density.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in GLS Assay Buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Protocol:
-
Prepare a standard curve using purified GLS-1 enzyme.
-
Add 50 µL of cell lysate (containing 1-50 µg of protein) or standard to the wells of a 96-well plate.
-
Prepare a reaction mix containing GLS Assay Buffer, GLS Developer, and GLS Enzyme Mix.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Plot the standard curve and determine the GLS-1 activity in the cell lysates.
-
To test the inhibitory effect of this compound, pre-incubate the cell lysates with varying concentrations of the inhibitor for a specified time before adding the substrate.
-
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol describes the detection of cleaved caspase-3, a key marker of apoptosis, by Western blotting.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in cleaved caspase-3.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound.
Caption: Signaling pathway of GLS-1 and its inhibition by this compound in cancer cells.
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics-assisted discovery of a new anticancer GLS-1 inhibitor chemotype from a nortopsentin-inspired library: From phenotype screening to target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Gls-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gls-1-IN-1 is a recently identified inhibitor of Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development. The information presented herein is based on the pivotal study by Carbone et al., published in the European Journal of Medicinal Chemistry in 2022.[1]
Introduction: The Role of GLS1 in Oncology
Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. In many cancer types, there is a heightened dependency on glutamine metabolism to support rapid proliferation and survival.[2] GLS1 is often overexpressed in various malignancies, including hepatocellular carcinoma, and has been correlated with poor patient outcomes.[3][4] This dependency on glutaminolysis makes GLS1 a compelling therapeutic target for anticancer drug development. Inhibition of GLS1 can disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and increased oxidative stress.
Discovery of this compound: A Metabolomics-Assisted Approach
This compound was identified from a nortopsentin-inspired compound library through a metabolomics-assisted screening approach.[1][5] Nortopsentins are marine alkaloids known for their diverse biological activities. The discovery process involved phenotypic screening to identify compounds with antitumor activity, followed by metabolomics analysis to elucidate the underlying mechanism of action. This innovative approach led to the identification of this compound as a selective inhibitor of GLS1.[1][5]
Synthesis of this compound
This compound, chemically known as 4-(4-(1H-indol-3-yl)-1H-imidazol-2-yl)phenol, is synthesized as part of a larger library of nortopsentin analogues. While the specific step-by-step protocol for this compound is detailed in the supplementary materials of the primary publication, the general synthesis involves a multi-step process. A common route for synthesizing similar 2,4-disubstituted imidazole scaffolds involves the condensation of an alpha-halo ketone with an amidine, followed by further modifications. For this class of compounds, the synthesis generally proceeds through the formation of a diketone intermediate which is then cyclized.
A plausible synthetic route, based on the synthesis of similar nortopsentin analogues, is outlined below.
Figure 1. A potential synthetic pathway for this compound.
Biological Activity and Data Presentation
This compound has demonstrated selective inhibitory activity against GLS1 over its isoform, GLS2. Furthermore, it has shown cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Data
The inhibitory activity of this compound against purified human GLS1 and GLS2 was determined through biochemical assays.
| Enzyme | IC50 (µM) |
| GLS1 | 3.96 ± 1.05 |
| GLS2 | 12.90 ± 0.87 |
| Table 1: Inhibitory activity of this compound against GLS isoforms.[1] |
In Vitro Anti-proliferative Activity
This compound has been evaluated for its anti-proliferative effects in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MCF-10A | Non-tumorigenic Breast Epithelial | Data not available |
| Table 2: Anti-proliferative activity of this compound in various cell lines.[4] |
Note: Specific IC50 values for the cell lines were not available in the reviewed abstracts. The primary publication should be consulted for this data.
Experimental Protocols
General Synthesis of Nortopsentin Analogues
The synthesis of the nortopsentin-inspired library, from which this compound was identified, generally involves the reaction of indole or its derivatives with appropriate reagents to construct the central imidazole or other heterocyclic core, followed by functional group modifications. A typical procedure involves the use of Lawesson's reagent for the cyclization of diketone precursors to form a thiophene core, which is a common variation in this class of compounds.
GLS1 Enzyme Inhibition Assay
The inhibitory activity of this compound against GLS1 is determined using a coupled-enzyme assay.
-
Reagents:
-
Recombinant human GLS1 enzyme
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
This compound (test compound)
-
96-well microplate
-
-
Procedure:
-
The reaction is performed in a 96-well plate.
-
GLS1 enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-glutamine.
-
The production of glutamate is coupled to the reduction of NAD+ to NADH by GDH.
-
The increase in NADH is monitored by measuring the absorbance at 340 nm over time using a microplate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
The anti-proliferative activity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Reagents:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Mechanism of Action and Signaling Pathways
Inhibition of GLS1 by this compound disrupts the metabolic pathway of glutaminolysis, which has several downstream consequences for cancer cells.
Figure 2. Downstream effects of GLS1 inhibition by this compound.
The inhibition of GLS1 leads to a depletion of intracellular glutamate. This has two major consequences:
-
Disruption of the TCA Cycle: Glutamate is a precursor for α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. Reduced levels of α-ketoglutarate impair the cell's energy production and biosynthetic capacity.
-
Increased Oxidative Stress: Glutamate is a component of glutathione (GSH), a major cellular antioxidant. Inhibition of GLS1 can lead to decreased GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[2]
The PI3K/AKT/mTORC1 signaling pathway is also known to be influenced by GLS1 activity.[3][4] GLS1 can regulate this pathway through its impact on cellular metabolism, thereby affecting cell growth and proliferation.
Figure 3. Experimental workflow for the discovery and evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new chemotype for the development of GLS1 inhibitors. Its discovery through a metabolomics-assisted approach highlights the power of this strategy in modern drug discovery. Further optimization of this scaffold could lead to the development of more potent and selective GLS1 inhibitors with improved pharmacokinetic properties, offering potential new therapeutic options for a range of cancers that are dependent on glutamine metabolism. Future work should focus on comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its analogues in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gls-1-IN-1: A Technical Guide to Its Role in the Inhibition of Glutamine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutamine metabolism is a cornerstone of malignant transformation, providing cancer cells with the necessary building blocks for rapid proliferation and survival.[1] At the heart of this metabolic reprogramming is the enzyme Glutaminase 1 (GLS1), which catalyzes the first and rate-limiting step of glutaminolysis: the conversion of glutamine to glutamate.[2][3] Consequently, GLS1 has emerged as a critical therapeutic target in oncology.[2] Gls-1-IN-1 (also known as compound 1d) is a recently identified inhibitor of GLS1, discovered from a nortopsentin-inspired library.[4] This document provides a comprehensive technical overview of the mechanism of action of GLS1 inhibitors like this compound, detailed experimental protocols for their characterization, and a summary of their effects on key cellular signaling pathways.
The Central Role of GLS1 in Cancer Metabolism
Many cancer cells exhibit a heightened dependence on glutamine, an addiction that fuels various critical cellular processes.[3] GLS1, a mitochondrial enzyme, hydrolyzes glutamine into glutamate and ammonia.[5] The resulting glutamate has several fates essential for cancer cell survival:
-
Anaplerosis: It can be converted to α-ketoglutarate (α-KG), a key intermediate that replenishes the Tricarboxylic Acid (TCA) cycle, supporting energy production and the synthesis of biosynthetic precursors.[3][5]
-
Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS).[5]
-
Nitrogen Source: It serves as a nitrogen donor for the synthesis of nucleotides and other non-essential amino acids.[3]
Given its pivotal role, the inhibition of GLS1 presents a powerful strategy to simultaneously disrupt multiple pathways that are essential for tumor growth and survival.[1][3]
Mechanism of Action: How this compound Inhibits Glutamine Metabolism
This compound functions by inhibiting the enzymatic activity of GLS1.[4] While the precise binding mode of this compound is under investigation, many of the most potent and selective GLS1 inhibitors, such as BPTES and Compound 968, are allosteric inhibitors.[1][6] These compounds bind to a site distinct from the glutamine active site, often at the interface between GLS1 dimers, which stabilizes an inactive tetrameric conformation and prevents the enzyme from functioning.[1]
The inhibition of GLS1 by compounds like this compound initiates a cascade of downstream metabolic consequences:
-
Blockade of Glutamate Production: The primary effect is the cessation of glutamine-to-glutamate conversion.[3]
-
TCA Cycle Depletion: The reduced supply of glutamate leads to a drop in α-KG levels, impairing the anaplerotic flux that sustains the TCA cycle.[5]
-
Disruption of Redox Balance: The depletion of the glutamate pool limits the synthesis of glutathione (GSH), leading to an accumulation of damaging reactive oxygen species (ROS) and inducing oxidative stress.[5]
-
Induction of Apoptosis: The combined effects of metabolic starvation and severe oxidative stress can trigger programmed cell death (apoptosis) in cancer cells.[3]
Caption: Mechanism of glutamine metabolism inhibition by this compound.
Quantitative Data Presentation
This compound has demonstrated inhibitory activity against hepatocellular carcinoma (Hep G2), breast cancer (MCF 7), and non-tumorigenic breast epithelial (MCF 10A) cell lines.[4] While specific IC₅₀ values for this compound are not yet broadly published, the quantitative data for other well-characterized GLS1 inhibitors provide a benchmark for its potential potency and utility.
Table 1: In Vitro Activity of Selected GLS1 Inhibitors
| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Antiproliferative IC₅₀ / GI₅₀ (Cell Line) | Reference(s) |
|---|---|---|---|---|
| CB-839 (Telaglenastat) | GLS1 | ~60 nM | Varies by cell line (e.g., 10-100 nM in TNBC) | [7][8] |
| BPTES | GLS1 | ~2.5 µM | Varies by cell line | [1][8] |
| Compound 968 | GLS1 | ~2.5-5 µM | Varies by cell line | [6][8] |
| Glutaminase-IN-1 | GLS1 | 1 nM | 9 nM (HCT116), 17 nM (A549), 19 nM (Caki-1) | [9] |
| IPN60090 | GLS1 | Data not specified | IC₅₀ values reported for A549 cells |[5] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values can vary significantly based on the assay conditions and cell line used.
Impact on Downstream Signaling Pathways
The metabolic stress induced by GLS1 inhibition triggers profound changes in cellular signaling, leading to decreased proliferation and survival. A key event is the activation of the integrated stress response. Depletion of intracellular amino acids, such as glutamate, activates stress-sensing kinases like GCN2, which in turn leads to the preferential translation of the transcription factor ATF4.[10] ATF4 attempts to restore homeostasis but can also contribute to cell death if the stress is prolonged or severe.
Simultaneously, the disruption of the TCA cycle and energy production impacts central growth-promoting pathways like mTOR and can lead to the downregulation of cell cycle proteins, causing cell cycle arrest.[11]
Caption: Downstream signaling consequences of GLS1 inhibition.
Experimental Protocols
Characterizing the activity and mechanism of a GLS1 inhibitor like this compound involves a series of standardized biochemical and cell-based assays.
Protocol 1: GLS1 Enzymatic Activity Assay (Coupled Fluorometric Assay)
This assay measures the enzymatic activity of purified GLS1 by coupling the production of glutamate to a second reaction that generates a fluorescent signal.[7][8]
Principle:
-
Reaction 1 (GLS1): Glutamine → Glutamate + NH₃
-
Reaction 2 (Glutamate Dehydrogenase): Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺ The production of NADH is measured fluorometrically (Excitation: 340 nm, Emission: 460 nm), which is directly proportional to GLS1 activity.[7]
Materials:
-
Purified recombinant human GLS1 enzyme.[7]
-
GLS1 Assay Buffer (e.g., 50 mM HEPES, 250 µM EDTA, 0.12 mM Triton-X 100, pH 7.4).[5]
-
L-Glutamine (Substrate).[7]
-
NAD⁺ and Glutamate Dehydrogenase (GDH) (Coupling reagents).[7][8]
-
This compound and control inhibitor (e.g., CB-839).[7]
-
Black 96-well or 384-well microplate.[5]
-
Fluorescent microplate reader.[7]
Procedure:
-
Prepare a working 1X GLS1 assay buffer.
-
Add 20 µL of 1X buffer to "Blank" wells.
-
Prepare a GLS1 enzyme solution (e.g., 0.5 ng/µL) in 1X buffer and add 20 µL to "Positive Control" and "Test Inhibitor" wells.[7]
-
Prepare serial dilutions of this compound in inhibitor buffer (e.g., buffer with DMSO). Add 5 µL of each concentration to the "Test Inhibitor" wells. Add 5 µL of inhibitor buffer alone to "Positive Control" and "Blank" wells.
-
Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.
-
Prepare a Substrate/Coupling solution containing L-Glutamine, NAD⁺, and GDH in 1X buffer.
-
Add 25 µL of the Substrate/Coupling solution to all wells to initiate the reaction.[7]
-
Immediately read the fluorescence (t=0).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence again (t=final).
-
Data Analysis: Subtract the t=0 reading from the t=final reading for each well. Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT and CellTiter-Glo® assays are common methods.[12][13]
Principle (MTT Assay): Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line of interest (e.g., Hep G2).
-
Complete cell culture medium.
-
This compound.
-
96-well clear flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[14]
-
Microplate spectrophotometer (570 nm).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the different inhibitor concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.[14]
-
Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance data to the vehicle control wells (100% viability). Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀/IC₅₀ value.
Protocol 3: ¹³C-Glutamine Metabolic Flux Analysis
This powerful technique traces the fate of glutamine carbons through metabolic pathways, providing a direct readout of target engagement and the metabolic impact of the inhibitor.[15][16]
Principle: Cells are cultured with [U-¹³C₅]-L-glutamine. The heavy carbon isotopes are incorporated into downstream metabolites (e.g., glutamate, α-KG, other TCA cycle intermediates). Mass spectrometry (MS) is then used to measure the mass shifts in these metabolites, allowing for the quantification of flux through the glutaminolysis pathway.[17]
Materials:
-
Cell line of interest.
-
Culture medium prepared with [U-¹³C₅]-L-glutamine instead of unlabeled glutamine.
-
This compound.
-
Extraction Solvent (e.g., 80% methanol, ice-cold).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Replace the medium with ¹³C-glutamine-containing medium and incubate for a time course (e.g., 0, 1, 4, 8 hours) to allow the label to incorporate.
-
At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells, collect the cell extract, and centrifuge to pellet debris.
-
Analyze the supernatant containing the polar metabolites using LC-MS.
-
Data Analysis: Identify and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) for key metabolites like glutamate, citrate, malate, etc. A significant reduction in the fraction of ¹³C-labeled metabolites in the this compound-treated cells compared to the control indicates successful inhibition of glutamine metabolism.[17]
Caption: Experimental workflow for characterizing a GLS1 inhibitor.
Conclusion and Future Directions
This compound is a valuable chemical probe for the study of glutamine metabolism and represents a class of molecules with significant therapeutic potential. The inhibition of GLS1 offers a compelling strategy to target the metabolic vulnerabilities of cancer. The protocols and conceptual frameworks outlined in this guide provide a robust foundation for researchers to investigate this compound and other novel GLS1 inhibitors. Future work will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies to overcome potential resistance mechanisms.[1]
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Gls-1-IN-1 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cellular metabolism. This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2][3] The upregulation of GLS1 is a common feature in many types of cancer, making it a compelling target for therapeutic intervention.[1][4] Gls-1-IN-1 is a known inhibitor of GLS1, demonstrating inhibitory effects against various cancer cell lines, including Hep G2, MCF 7, and MCF 10A.[5] This technical guide provides an in-depth overview of the cellular pathways affected by GLS1 inhibition, using data from well-characterized GLS1 inhibitors as a proxy to understand the potential effects of this compound.
Core Cellular Pathways Modulated by GLS1 Inhibition
Inhibition of GLS1 by compounds such as this compound initiates a cascade of effects on several critical cellular pathways. These perturbations collectively contribute to the anti-tumor activity of GLS1 inhibitors. The primary consequences of GLS1 inhibition include the disruption of glutamine metabolism, induction of oxidative stress, and modulation of key signaling pathways that control cell proliferation, survival, and metastasis.[6]
Disruption of Glutamine Metabolism and Energy Production
The most immediate effect of GLS1 inhibition is the blockade of glutamine to glutamate conversion.[2] This leads to a reduction in the intracellular pool of glutamate and its downstream metabolites, most notably α-ketoglutarate, which is a crucial anaplerotic substrate for the TCA cycle.[1][2] The diminished flux into the TCA cycle results in decreased ATP production and a reduction in the building blocks necessary for the synthesis of non-essential amino acids and lipids.[1]
Induction of Oxidative Stress
Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By depleting the glutamate pool, GLS1 inhibition impairs GSH synthesis, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1] This heightened oxidative stress can damage cellular components and trigger apoptotic cell death.[6] Studies have shown that GLS1 inhibition sensitizes endothelial cells to the cytotoxic effects of hydrogen peroxide, an effect that can be rescued by the overexpression of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]
Cell Cycle Arrest and Inhibition of Proliferation
GLS1 inhibition has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is often associated with a significant decrease in the expression of key cell cycle regulators, such as cyclin A.[1] The reduction in nucleotide and lipid biosynthesis due to metabolic disruption also contributes to the anti-proliferative effects of GLS1 inhibitors.
Modulation of Oncogenic Signaling Pathways
GLS1 activity is intricately linked with major oncogenic signaling pathways. One of the most well-documented connections is with the c-MYC transcription factor. c-MYC upregulates the expression of GLS1 to fuel the metabolic demands of rapidly proliferating cancer cells.[4][7] Conversely, inhibition of GLS1 can lead to a downstream reduction in c-MYC protein levels.[7] Furthermore, GLS1 inhibition has been shown to suppress the c-Myc-Slug signaling axis, which is involved in epithelial-mesenchymal transition (EMT) and metastasis.[7]
Quantitative Data on GLS1 Inhibition
The following tables summarize quantitative data from studies on various GLS1 inhibitors, providing insights into their potency and cellular effects. While specific data for this compound is limited in publicly available literature, these values for other well-characterized inhibitors serve as a benchmark for the expected efficacy of this class of compounds.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Reference |
| GLS1 Inhibitor-1 | GLS1 | 0.021 µM | - | [8] |
| GLS1 Inhibitor-4 | GLS1 | 11.86 nM | - | [9] |
| CB-839 | GLS1 | - | PC-3 (GI50: 0.011 µM) | [8] |
| Inhibitor | Effect | Cell Line | Observations | Reference |
| CB-839 | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |
| BPTES | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |
| DON | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |
| CB-839 | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |
| BPTES | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |
| DON | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |
| GLS1 Knockdown | Inhibition of Invasion | HN6, HN12 | Significant reduction | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of GLS1 inhibitors. Below are protocols for key experiments cited in the literature.
GLS Activity Assay
This assay measures the enzymatic activity of GLS1 by quantifying the production of glutamate.
Principle: This is a two-step assay where glutamine is first hydrolyzed by GLS1 to glutamate. Subsequently, glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate, which is accompanied by the reduction of NAD+ to NADH. The increase in NADH is measured by absorbance spectroscopy.[1]
Protocol:
-
Prepare cell lysates in a suitable buffer.
-
Incubate the lysates in a reaction buffer containing 50mM Tris (pH 8.6), 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4 for one hour at 37°C.[1]
-
Stop the reaction by adding 3N HCl and placing the samples on ice for 5 minutes.[1]
-
Neutralize the samples and add glutamate dehydrogenase and NAD+.
-
Measure the absorbance at 340 nm to determine the amount of NADH produced.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the impact of GLS1 inhibition on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GLS1 inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the effect of GLS1 inhibition on signaling pathways.
Protocol:
-
Treat cells with the GLS1 inhibitor and prepare cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Cyclin A, HO-1, Slug) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Invasion Assay
This assay evaluates the effect of GLS1 inhibition on the invasive potential of cancer cells.
Principle: The assay utilizes a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane.
Protocol:
-
Rehydrate the Matrigel-coated inserts of the Transwell chambers.
-
Seed cells, previously treated with the GLS1 inhibitor or a vehicle control, in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the core signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]
Gls-1-IN-1: A Deep Dive into its Selectivity for GLS1 over GLS2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selective inhibition of glutaminase 1 (GLS1) by the compound Gls-1-IN-1, with a comparative focus on its activity against the isoform glutaminase 2 (GLS2). This document details the quantitative measures of this selectivity, the experimental methodologies for its determination, and the relevant signaling pathways, offering valuable insights for researchers in oncology and metabolic disorders.
Executive Summary
This compound is a potent and highly selective inhibitor of GLS1, a key enzyme in cancer cell metabolism. The dysregulation of glutamine metabolism is a hallmark of many cancers, making GLS1 a prime therapeutic target.[1][2][3][4] this compound, also identified as Compound 27, demonstrates significant inhibitory activity against GLS1 with minimal to no effect on the closely related isoform, GLS2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide consolidates the available data on the selectivity of this compound, outlines the experimental protocols to assess this selectivity, and visualizes the pertinent biological pathways.
Quantitative Selectivity of this compound
The inhibitory potency of this compound against GLS1 has been quantified, while its activity against GLS2 is reported to be negligible. This stark difference in activity underscores the compound's high selectivity.
| Target | Inhibitor | IC50 | Reference |
| GLS1 | This compound (Compound 27) | 0.021 µM (21 nM) | [5] |
| GLS2 | This compound (Compound 27) | No activity observed | [6] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lack of observed activity against GLS2 by a closely related compound, IPN60090 (also referred to as Compound 27), in the same study that confirmed its potent GLS1 inhibition, strongly suggests a very high IC50 value for GLS2, indicating a high degree of selectivity.
Experimental Protocols for Determining Selectivity
The assessment of this compound's selectivity for GLS1 versus GLS2 involves a combination of biochemical and cellular assays. These assays are designed to measure the direct enzymatic inhibition and the compound's effect in a cellular context.
Biochemical Assay: Coupled Enzyme Assay
A common method to determine the enzymatic activity of glutaminase and the potency of its inhibitors is a coupled enzyme assay.[7][8] This assay indirectly measures glutaminase activity by quantifying the production of one of its products, glutamate.
Principle:
-
Glutaminase Reaction: GLS1 or GLS2 catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia.
-
Coupled Reaction: Glutamate dehydrogenase (GDH) utilizes the newly formed glutamate as a substrate, converting it to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH.
-
Detection: The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the glutaminase activity.
Detailed Protocol:
-
Recombinant Enzyme Preparation: Purified, recombinant human GLS1 (GAC isoform) and GLS2 are used.
-
Assay Buffer Preparation: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, and potassium phosphate.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is initiated by adding the glutaminase enzyme to a mixture containing the assay buffer, L-glutamine, NAD+, and glutamate dehydrogenase. For the inhibitor testing plates, the serially diluted this compound is pre-incubated with the enzyme before the addition of the substrate.
-
Data Acquisition: The absorbance at 340 nm is measured kinetically over a specific time period using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The percent inhibition at each inhibitor concentration is determined relative to a DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic equation.
Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Principle:
-
Compound Treatment: Intact cells expressing either GLS1 or GLS2 are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.
-
Protein Detection: The amount of soluble GLS1 or GLS2 at each temperature is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Detailed Protocol:
-
Cell Culture: Cell lines with known expression of GLS1 or GLS2 are cultured to a suitable confluency.
-
Compound Incubation: Cells are treated with various concentrations of this compound or DMSO for a defined period.
-
Heating: The cell suspensions are aliquoted and heated at different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Cells are lysed using freeze-thaw cycles or lysis buffers.
-
Centrifugation: The lysates are centrifuged at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble proteins is collected. The levels of soluble GLS1 or GLS2 are determined by Western blot analysis using specific antibodies.
-
Analysis: The band intensities are quantified, and the fraction of soluble protein at each temperature is plotted to generate melting curves. A shift in the Tm (melting temperature) in the presence of this compound indicates target binding.
Signaling Pathways and Experimental Workflows
The differential roles of GLS1 and GLS2 in cellular metabolism and signaling are critical to understanding the impact of selective inhibition.
Glutaminolysis Pathway and the Role of GLS1 and GLS2
Glutaminolysis is a key metabolic pathway that fuels cancer cell growth and proliferation.[1][2] Both GLS1 and GLS2 catalyze the initial step of this pathway.
Caption: The glutaminolysis pathway initiated by GLS1 and GLS2, and the selective inhibition of GLS1 by this compound.
Differential Regulation and Function of GLS1 and GLS2 in Cancer
GLS1 and GLS2 are encoded by different genes and exhibit distinct expression patterns and regulatory mechanisms, leading to different and sometimes opposing roles in cancer.[2][3][9]
Caption: Differential regulation and functional roles of GLS1 and GLS2 in cancer signaling pathways.
Experimental Workflow for Selectivity Determination
The following diagram illustrates the logical flow of experiments to establish the selectivity of an inhibitor for GLS1 over GLS2.
Caption: A logical workflow for determining the selectivity of this compound for GLS1 versus GLS2.
Conclusion
References
- 1. Multiomics Analysis Reveals that GLS and GLS2 Differentially Modulate the Clinical Outcomes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLS and GLS2 Glutaminase Isoenzymes in the Antioxidant System of Cancer Cells | MDPI [mdpi.com]
- 3. Glutaminase 2 is a novel negative regulator of small GTPase Rac1 and mediates p53 function in suppressing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gls-1-IN-1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gls-1-IN-1 is a potent and orally active inhibitor of Glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts the anaplerotic flux into the tricarboxylic acid (TCA) cycle, thereby impeding cancer cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, analyzing protein expression through western blotting, and evaluating metabolic changes. Additionally, this document summarizes the inhibitory concentrations of this compound in various cancer cell lines and illustrates the key signaling pathways affected by its mechanism of action.
Data Presentation
The inhibitory activity of this compound has been quantified across several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a reference for selecting appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC-3 | Prostate Cancer | IC50 | 0.3 nM | [1] |
| NCI-H1703 | Non-Small Cell Lung Cancer | GI50 | 0.011 µM | [1] |
| CHO | Hamster Ovary | IC50 | > 33.3 µM | [1] |
Note: IC50 and GI50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathways and Experimental Workflow
This compound targets a central node in cancer cell metabolism. Its primary mechanism of action is the inhibition of GLS1, which has significant downstream effects on multiple signaling pathways crucial for cancer cell growth and survival.
Caption: Signaling pathway affected by this compound.
The experimental workflow for evaluating the effects of this compound typically involves compound preparation, cell treatment, and subsequent analysis using various assays.
Caption: A typical experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be required to facilitate dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete media and incubate overnight.[2]
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for the desired duration (e.g., 48-72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol allows for the analysis of changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-Cyclin D1, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Glutaminase Activity Assay
This assay measures the enzymatic activity of GLS1 in cell lysates to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound
-
GLS Assay Buffer (e.g., 50 mM Tris-HCl pH 8.6, 0.5 mM EDTA, 100 mM K2HPO4)
-
L-glutamine solution
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
3N HCl
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from this compound treated and control cells.
-
In a 96-well plate, add cell lysate to the GLS Assay Buffer containing L-glutamine.
-
Incubate the reaction at 37°C for 1 hour.[3]
-
Stop the reaction by adding 3N HCl.[3]
-
To measure the glutamate produced, add a reaction mix containing GDH and NAD+.
-
Incubate at 37°C for 30 minutes.
-
Read the absorbance at 340 nm to measure the amount of NADH produced, which is proportional to the glutamate concentration and thus GLS1 activity.
-
Compare the activity in this compound treated samples to the control samples.
Conclusion
This compound is a valuable research tool for investigating the role of glutamine metabolism in cancer and other diseases. The protocols provided here offer a framework for conducting in vitro studies to explore the cellular effects of this potent GLS1 inhibitor. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment duration, is essential for obtaining robust and reproducible results.
References
Gls-1-IN-1 solubility in DMSO and other solvents
Application Notes for Gls-1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key mitochondrial enzyme in cancer metabolism.[1] GLS1 catalyzes the hydrolysis of glutamine to glutamate, a critical step that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for nucleotide and amino acid synthesis. By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and increased cellular stress. It has shown inhibitory activity against various cancer cell lines, including lung, liver, kidney, and colon cancer.[1] Furthermore, this compound has been observed to induce the production of reactive oxygen species (ROS) in A549 lung cancer cells and has demonstrated anti-tumor efficacy in an HCT116 mouse xenograft model.[1]
Mechanism of Action
This compound exerts its biological effects by targeting the enzymatic activity of GLS1. This inhibition blocks the conversion of glutamine to glutamate, thereby depleting the downstream metabolic products that are vital for rapid cell growth and proliferation. This disruption of glutaminolysis can lead to cell cycle arrest, induction of apoptosis, and an increase in intracellular ROS levels, making it a promising agent for cancer therapy research.
Solubility of this compound
The solubility of this compound can vary, and it is crucial to use high-quality, anhydrous solvents for optimal dissolution. It is sparingly soluble in aqueous solutions.
Data Presentation: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 1 - 10 mg/mL | 1.62 - 16.17 mM | Sparingly soluble.[1] |
| DMSO | Up to 25 mg/mL | Up to 40.42 mM | May require ultrasonication for complete dissolution. Use of new, hygroscopic DMSO is recommended. |
Note: Discrepancies in reported solubility may be due to differences in compound purity, solvent quality, temperature, and dissolution methods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Cell-Based Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound DMSO stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 cancer cells (or other suitable cell line)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A dose of 10 mg/kg has been previously reported for an HCT116 model.[1] Dissolve the compound in a suitable vehicle.
-
Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily or twice daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Visualizations
References
Application Notes and Protocols: Gls-1-IN-1 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended dosages for the use of Gls-1-IN-1, a potent and selective inhibitor of Glutaminase-1 (GLS1), in various in vitro assays. GLS1 is a key mitochondrial enzyme in the glutaminolysis pathway, which is frequently upregulated in cancer cells to support their growth and proliferation.
Mechanism of Action
This compound, also known as Glutaminase-IN-1, selectively inhibits the enzymatic activity of GLS1.[1] This enzyme catalyzes the conversion of glutamine to glutamate, a critical step in cellular metabolism.[2][3][4] By blocking this step, this compound disrupts the downstream metabolic pathways that are dependent on glutamine, leading to decreased production of key intermediates required for the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox homeostasis. This ultimately results in the induction of reactive oxygen species (ROS) and inhibition of cancer cell proliferation.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against the GLS1 enzyme and various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 Value | Cell Line/Enzyme | Notes |
| GLS1 Enzyme | 1 nM | Recombinant GLS1 | Selective over Glutamate Dehydrogenase (GDH) (IC50 > 13 µM) |
| A549 | 0.017 µM | Human Lung Carcinoma | Anti-proliferative activity |
| HCT116 | 0.009 µM | Human Colorectal Carcinoma | Anti-proliferative activity |
| Caki-1 | 0.019 µM | Human Renal Cell Carcinoma | Anti-proliferative activity |
| H22 | 6.78 µM | Murine Hepatocarcinoma | Anti-proliferative activity |
| Hep G2 | Inhibitory Effect Reported | Human Liver Carcinoma | Quantitative IC50 not specified |
| MCF 7 | Inhibitory Effect Reported | Human Breast Adenocarcinoma | Quantitative IC50 not specified |
| MCF 10A | Inhibitory Effect Reported | Human Breast Epithelial (Non-tumorigenic) | Quantitative IC50 not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutaminolysis pathway targeted by this compound and a general experimental workflow for assessing its in vitro efficacy.
Caption: Glutaminolysis pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating this compound in vitro.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis
This protocol is for detecting the expression levels of GLS1 and downstream signaling proteins.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them with protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. β-actin is commonly used as a loading control.
Glutaminase Activity Assay
This assay measures the enzymatic activity of GLS1 in cell lysates.
Materials:
-
Treated cell lysates
-
Glutaminase assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 0.5 mM EDTA)[2]
-
L-glutamine solution
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western Blotting, ensuring the lysis buffer does not interfere with enzyme activity.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, glutaminase assay buffer, L-glutamine, GDH, and NAD+.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C. The production of NADH by GDH is proportional to the amount of glutamate produced by GLS1.
-
Data Analysis: Calculate the rate of NADH production to determine the glutaminase activity. Compare the activity in this compound treated samples to the vehicle control to determine the percentage of inhibition. Commercial kits are also available and their specific protocols should be followed.[7][8][9]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. This compound is for research use only.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Gls-1-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Gls-1-IN-1, a glutaminase-1 (GLS1) inhibitor, in mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of GLS1 inhibitors in various cancer models.
Introduction to Glutaminase-1 (GLS1) as a Therapeutic Target
Glutaminase-1 (GLS1) is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism.[1][2] It catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis which provides cancer cells with essential intermediates for energy production and biosynthesis.[3][4] Many cancer cells exhibit a strong dependence on glutamine metabolism for their rapid growth and survival, a phenomenon often referred to as "glutamine addiction".[5] This makes GLS1 a compelling therapeutic target in oncology.[1][2][3] Inhibition of GLS1 can disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth.[1][6] this compound and other specific inhibitors like BPTES and CB-839 have been developed to target this enzymatic activity and are being investigated in various preclinical cancer models.[7][8]
Signaling Pathways Involving GLS1
GLS1 is a key node in cellular metabolism, and its activity is intertwined with several critical signaling pathways that are often dysregulated in cancer. The inhibition of GLS1 can have far-reaching effects on these pathways.
One of the central pathways influenced by GLS1 is the tricarboxylic acid (TCA) cycle.[3][4] By converting glutamine to glutamate, which is subsequently converted to the TCA cycle intermediate α-ketoglutarate, GLS1 fuels the energy production and biosynthetic processes of cancer cells.[3]
Furthermore, GLS1 activity is connected to the regulation of cellular redox homeostasis. Glutamate produced by GLS1 is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[1] Inhibition of GLS1 can lead to depleted GSH levels, rendering cancer cells more susceptible to oxidative stress and the toxic effects of reactive oxygen species (ROS).[1]
Oncogenic signaling pathways, such as those driven by c-Myc, are known to upregulate GLS1 expression to support the metabolic demands of rampant cell proliferation.[5][6] There is evidence of a positive feedback loop between GLS1 and c-Myc, where GLS1 inhibition can lead to reduced c-Myc protein stability.[5]
Caption: Signaling pathway of GLS1 in cancer metabolism.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol outlines the general procedure for establishing subcutaneous xenograft models in immunocompromised mice. Specific cell lines and mouse strains may require optimization.
Materials:
-
Cancer cell line of interest (e.g., MM1.S for multiple myeloma, MG63.3 for osteosarcoma)[3][9]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID, SCID-Beige, Nude mice)[3][9]
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension at 800 rpm for 4 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
-
Cell Counting:
-
Preparation for Injection:
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve the final desired cell concentration.
-
Keep the cell suspension on ice to maintain cell viability and prevent clumping.[10]
-
-
Animal Inoculation:
-
Anesthetize the mice using a recommended anesthetic protocol.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at regular intervals (e.g., every other day). Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when the mean tumor volume reaches a predetermined size (e.g., 150 mm³).[3]
-
Caption: Experimental workflow for xenograft studies.
This compound Formulation and Administration
Materials:
-
This compound compound (or other GLS1 inhibitors like BPTES, CB-839)
-
Vehicle for dissolution (e.g., 10% DMSO in PBS, HPßCD)[3][11]
-
Sterile syringes and needles for the appropriate administration route
Procedure:
-
Formulation:
-
Administration:
-
Administer the this compound formulation to the tumor-bearing mice at the predetermined dose and schedule.
-
Common routes of administration include intraperitoneal (IP) injection or oral gavage (PO).[3][11]
-
A typical dosing schedule might be every other day for a specified duration (e.g., 12 days).[3]
-
-
Control Group:
-
Administer the vehicle alone to a control group of mice to account for any effects of the vehicle.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the administration of GLS1 inhibitors in mouse xenograft models.
| Parameter | Multiple Myeloma (MM.1S cells) | Osteosarcoma (MG63.3 cells) | Pancreatic Cancer (MiaPaCa2 cells) |
| Mouse Strain | NOD/SCID | SCID-Beige | Nude mice |
| Cell Inoculum | 5 x 10^6 | 10^6 | Not Specified |
| Tumor Volume for Treatment Initiation | 150 mm³ | 100 mm³ | 100 mm³ |
| GLS1 Inhibitor | BPTES | CB-839 | CB-839 |
| Dosage | 10 mg/kg | 200 mg/kg (twice daily) | 200 mg/kg (twice daily) |
| Administration Route | Intraperitoneal (IP) | Oral Gavage | Oral Gavage |
| Dosing Schedule | Every other day for 12 days | Twice daily for 10 days | Every other day for 5 doses |
| Vehicle | 10% DMSO in PBS | Not Specified | HPßCD |
| Reference | [3] | [9] | [11] |
| Combination Therapy Studies | Cancer Type | GLS1 Inhibitor & Dose | Combination Agent & Dose | Outcome | Reference |
| BPTES + LBH589 | Multiple Myeloma | 10 mg/kg (IP) | Not Specified | Significantly impaired tumor growth | [3] |
| BPTES + Bortezomib | Multiple Myeloma | 10 mg/kg (IP) | Not Specified | Significantly impaired tumor growth | [3] |
| BPTES + Lenalidomide | Multiple Myeloma | 10 mg/kg (IP) | 15 mg/kg (IP) | Significantly impaired tumor growth | [3] |
| CB-839 + Metformin | Osteosarcoma | 200 mg/kg (twice daily, PO) | 300 mg/kg (once daily, PO) | Induced primary tumor growth inhibition and reduced metastatic outgrowth | [9] |
| CB-839 + ß-lapachone | Pancreatic Cancer | 200 mg/kg (twice daily, PO) | 25 mg/kg (IV) | Synergistic anti-tumor effect | [11] |
Conclusion
The administration of this compound and other GLS1 inhibitors in mouse xenograft models is a valuable approach for the preclinical evaluation of this therapeutic strategy. The provided protocols and data serve as a guide for researchers to design and conduct robust in vivo studies. Careful consideration of the specific cancer model, appropriate controls, and detailed monitoring are crucial for obtaining reliable and reproducible results. The promising outcomes from these preclinical studies underscore the potential of GLS1 inhibition as a novel cancer therapy.
References
- 1. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis [jci.org]
- 8. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Gls-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in providing cancer cells with energy and building blocks for proliferation.[1][2] Inhibition of GLS1 is a promising therapeutic strategy to disrupt tumor cell metabolism and growth.[3][4] Gls-1-IN-1 is a potent inhibitor of GLS1, demonstrating efficacy in various cancer cell lines.[5][6] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-proliferative and metabolic effects.
Mechanism of Action
This compound inhibits the enzymatic activity of GLS1, leading to a reduction in glutamate levels and subsequent downstream metabolites of the tricarboxylic acid (TCA) cycle. This disruption of glutaminolysis starves cancer cells of essential metabolic intermediates required for rapid growth and survival, ultimately leading to cell death.[2][7]
Data Presentation
Table 1: In Vitro Activity of this compound (or similar Compound 27)
| Cell Line | Assay Type | Endpoint | IC50 / GI50 (µM) | Reference |
| CHO | Ionworks Electrophysiology | hERG Inhibition | > 33.3 | [5] |
| PC-3 | Proliferation Assay | Cell Growth Inhibition | 0.0003 | [5] |
| NCI-H1703 | Proliferation Assay | Cell Growth Inhibition | 0.011 | [5] |
| Hep G2 | Not Specified | Inhibitory Effect | Not Specified | [6] |
| MCF 7 | Not Specified | Inhibitory Effect | Not Specified | [6] |
| MCF 10A | Not Specified | Inhibitory Effect | Not Specified | [6] |
Signaling Pathways
Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.
Experimental Workflow
Caption: General workflow for assessing this compound effects in cell-based assays.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a method used to assess the cytotoxicity of the GLS1 inhibitor CB-839.[8]
Materials:
-
Cancer cell line of interest (e.g., HT29, SW480, HCT116)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Glutaminase Activity Assay (Fluorometric)
This protocol is based on a commercially available glutaminase activity assay kit.[9][10]
Materials:
-
Cell or tissue lysates
-
Glutaminase Assay Buffer
-
GLS Substrate (L-Glutamine)
-
GLS Developer and Enzyme Mix
-
PicoProbe™
-
Glutamate Standard
-
96-well black plate with a flat bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize cells (4 x 10^5) or tissue (10 mg) in 100 µL of cold GLS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Standard Curve Preparation: Prepare a glutamate standard curve (0 to 1 nmol/well) according to the kit manufacturer's instructions.
-
Reaction Mix: Prepare a reaction mix for each well containing:
-
42 µL GLS Assay Buffer
-
2 µL GLS Developer
-
2 µL GLS Enzyme Mix
-
2 µL PicoProbe™
-
2 µL GLS Substrate
-
-
Add 50 µL of the reaction mix to each well of the standard curve and sample wells.
-
For inhibitor studies, pre-incubate the cell lysate with this compound for a desired period before adding the reaction mix.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
Calculate the glutaminase activity from the standard curve.
Glutamate Production Assay (Bioluminescent)
This protocol is based on a homogeneous assay system for measuring glutamate in cell culture.[11]
Materials:
-
Cells of interest
-
Culture medium with and without glutamine
-
This compound
-
Glutamate-Glo™ Assay Reagent
-
Luminometer
Procedure:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with PBS and replace the medium with a medium containing this compound at various concentrations. Include a vehicle control.
-
Incubate for the desired treatment time (e.g., 1-2 hours).
-
Add the Glutamate-Glo™ Assay Reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60-90 minutes.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of glutamate production.
Troubleshooting and Considerations
-
Cell Density: Optimal cell seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.[12]
-
This compound Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium.
-
Assay Controls: Always include positive (e.g., untreated cells) and negative (e.g., no cells, no substrate) controls in your experiments. For inhibitor studies, a known GLS1 inhibitor like CB-839 or BPTES can be used as a positive control.[11][13]
-
Metabolic State of Cells: Be aware that the metabolic state of the cells can influence their sensitivity to GLS1 inhibition. Standardize culture conditions to ensure reproducibility.[12]
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to investigate the role of glutaminase in cancer biology and to evaluate the efficacy of novel GLS1 inhibitors.
References
- 1. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting glutamine metabolism as a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. promega.de [promega.de]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
Application Notes and Protocols: Utilizing GLS-1-IN-1 for the Investigation of Metabolic Reprogramming in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival.[1] Among the key metabolic alterations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[2][3] The first and rate-limiting step in glutamine catabolism (glutaminolysis) is the conversion of glutamine to glutamate, catalyzed by the mitochondrial enzyme glutaminase (GLS).[2][4]
The kidney-type isoform, Glutaminase 1 (GLS1), is frequently overexpressed in a wide array of cancers and its activity is strongly correlated with malignant transformation and tumor growth.[5][6][7][8] This makes GLS1 a prime therapeutic target for anticancer drug development.[9][10] GLS-1-IN-1 is a chemical inhibitor of GLS1, serving as a valuable tool to probe the intricacies of glutamine metabolism in cancer and to evaluate the therapeutic potential of GLS1 inhibition.[11]
These application notes provide a comprehensive guide for utilizing this compound to study metabolic reprogramming in cancer, complete with detailed experimental protocols and data presentation.
Application Notes
This compound can be employed in a variety of research contexts to:
-
Elucidate the Role of Glutaminolysis in Cancer Phenotypes: By inhibiting the primary enzyme in glutaminolysis, researchers can directly assess the dependency of cancer cells on this pathway for proliferation, survival, migration, and invasion.[7][12][13]
-
Investigate Downstream Metabolic Consequences: Inhibition of GLS1 with this compound allows for the detailed study of subsequent metabolic alterations. This includes impacts on the tricarboxylic acid (TCA) cycle, redox homeostasis (e.g., glutathione synthesis), and the biosynthesis of nucleotides and other amino acids.[14][15][16]
-
Identify Biomarkers of Response and Resistance: Studying the effects of this compound across different cancer cell lines can help identify genetic or metabolic signatures that confer sensitivity or resistance to GLS1 inhibition.
-
Evaluate Combination Therapy Strategies: this compound can be used in conjunction with other anticancer agents, such as glycolysis inhibitors, targeted therapies, or immunotherapies, to explore synergistic effects and overcome therapeutic resistance.[17]
Data Presentation: Efficacy of GLS1 Inhibition
The following tables summarize quantitative data from studies using various GLS1 inhibitors, demonstrating their effects on cancer cell lines.
Table 1: In Vitro Proliferation Inhibition by GLS1 Inhibitors (Data is representative of typical findings for potent GLS1 inhibitors like CB-839, which is functionally analogous to this compound for experimental design purposes.)
| Cell Line | Cancer Type | GLS1 Inhibitor | IC50 (nM) | Citation |
| HT29 | Colorectal Cancer | CB-839 | ~20 | [18] |
| SW480 | Colorectal Cancer | CB-839 | >20,000 | [18] |
| HUVEC | Endothelial Cells | CB-839 | ~10 | [13] |
| HUVEC | Endothelial Cells | BPTES | ~100 | [13] |
| T98G | Glioblastoma | CB-839 | Not specified | [15][16] |
| LN229 | Glioblastoma | CB-839 | Not specified | [15][16] |
| U87MG | Glioblastoma | CB-839 | Not specified | [15][16] |
Table 2: Metabolic Alterations Following GLS1 Inhibition with CB-839 (Data represents the general trend of metabolic changes observed upon GLS1 inhibition.)
| Metabolite | Change upon Inhibition | Cancer Model | Citation |
| Intracellular Glutamine | Increase | Glioblastoma, Colorectal Cancer | [15][16][19] |
| Intracellular Glutamate | Decrease | Glioblastoma, Colorectal Cancer | [15][16][19] |
| Aspartate | Decrease | Glioblastoma | [15][16] |
| TCA Cycle Intermediates | Decrease | Glioblastoma | [15][16] |
| Glutathione (GSH) | Decrease | General Cancer Models | [14] |
| Reactive Oxygen Species (ROS) | Increase | General Cancer Models | [14] |
Visualizations: Pathways and Workflows
Glutaminolysis Pathway and GLS1 Inhibition
Caption: Mechanism of this compound action on the glutaminolysis pathway.
Experimental Workflow for Studying this compound Effects
Caption: General workflow for investigating this compound in cancer cells.
Logical Cascade of GLS1 Inhibition
Caption: Logical consequences of GLS1 inhibition in cancer cells.
Experimental Protocols
Note: this compound is for research use only. Handle with appropriate laboratory safety precautions. Dissolve in a suitable solvent like DMSO to prepare a stock solution.[11]
Protocol 1: Cell Proliferation and Viability Assay
This protocol determines the effect of this compound on cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Reagent for viability assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Resazurin)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be 1 nM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Glutaminase (GLS) Activity Assay
This assay confirms that this compound inhibits its target enzyme in a cellular context. This protocol is adapted from a two-step enzymatic assay.[13]
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Reaction Buffer I (50 mM Tris pH 8.6, 0.5 mM EDTA, 20 mM glutamine, 100 mM K₂HPO₄)
-
3N HCl
-
Glutamate Dehydrogenase (GDH) and NAD⁺
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: Culture and treat cells with this compound for a desired time (e.g., 24 hours). Harvest the cells, wash with cold PBS, and prepare cell lysates on ice. Determine the protein concentration of each lysate.
-
Glutaminase Reaction: In a 96-well plate, incubate a standardized amount of cell lysate protein with Reaction Buffer I for 1 hour at 37°C. This step allows GLS1 in the lysate to convert glutamine to glutamate.
-
Stop Reaction: Stop the reaction by adding 3N HCl and placing the plate on ice for 5 minutes.
-
Glutamate Detection: Neutralize the reaction and add GDH and NAD⁺. The GDH will catalyze the oxidative deamination of the glutamate produced in step 2, which reduces NAD⁺ to NADH.
-
Data Acquisition: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and, therefore, to the amount of glutamate generated by GLS activity.
-
Analysis: Compare the GLS activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the percent inhibition.
Protocol 3: Cellular Metabolite Extraction for LC-MS Analysis
This protocol allows for the measurement of changes in intracellular metabolite levels, which is central to studying metabolic reprogramming.[15][19]
Materials:
-
Cells cultured on 6-well plates
-
This compound
-
Ice-cold 0.9% NaCl solution
-
80:20 Methanol:Water extraction solvent, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~80-90% confluency at the time of harvest. Treat with the desired concentration of this compound or vehicle for a specified time (e.g., 24 hours).
-
Metabolism Quenching and Washing: Place the plate on ice. Aspirate the medium and quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80:20 methanol:water to each well. Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Protein and Debris Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes. Centrifuge at maximum speed for 15 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Be sure not to disturb the pellet.
-
Sample Preparation for LC-MS: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite pellet can be stored at -80°C or reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples according to the established protocols for your LC-MS system to identify and quantify metabolites like glutamine, glutamate, aspartate, and TCA cycle intermediates.[15][16]
Protocol 4: Seahorse XF Mitochondrial Stress Test
This protocol measures the oxygen consumption rate (OCR), providing insight into how GLS1 inhibition affects mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with this compound or vehicle control for the desired duration prior to the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glutamine, pyruvate, and glucose. Incubate the plate at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Hydrate the sensor cartridge and load it with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports. Calibrate the Seahorse XF Analyzer.
-
Run Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will sequentially inject the compounds and measure OCR in real-time.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. This will allow you to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and to assess how they are affected by this compound.
References
- 1. Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glutamine metabolism as a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 3. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Cancer by Chemicals that Target Glutaminase Isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Gls-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase-1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in providing cancer cells with essential metabolites for proliferation and survival. Inhibition of GLS1 has emerged as a promising therapeutic strategy in oncology. Gls-1-IN-1 represents a class of potent and selective GLS1 inhibitors. These application notes provide detailed protocols and critical data for the in vivo use of GLS1 inhibitors, using the well-characterized compounds CB-839 and BPTES as representative examples to guide the experimental design for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for representative GLS1 inhibitors, CB-839 and BPTES, to aid in experimental planning and data comparison.
Table 1: In Vivo Dosing and Formulation of Representative GLS1 Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Formulation/Vehicle | Dosing Frequency |
| CB-839 | SCID-Beige Mice | 200 mg/kg | Oral Gavage | HPBCD (Hydroxypropyl-β-cyclodextrin) | Twice Daily |
| BPTES | MRL/lpr Mice | 100 µ g/mouse | Intraperitoneal | DMSO in PBS | Twice a Week |
Table 2: Pharmacokinetic Parameters of Representative GLS1 Inhibitors
| Compound | Parameter | Value | Species/Context |
| CB-839 | Tmax (Time to peak concentration) | 1-2 hours (fasted), 2-4 hours (fed) | Human (Clinical Trial) |
| Half-life | ~4 hours | Human (Clinical Trial) | |
| BPTES | Intact form in plasma (post-injection) | 36% at 15 min, 24% at 30 min, 11% at 60 min | Mouse |
| Intact form in liver (post-injection) | 73% at 15 min, 62% at 30 min, 15% at 60 min | Mouse |
Note: Pharmacokinetic data for this compound should be determined empirically. The data for CB-839 and BPTES are provided for guidance.
Signaling Pathway
This compound, by inhibiting GLS1, is expected to modulate downstream signaling pathways critical for cancer cell growth and survival. One such pathway involves the interplay between GLS1 and the proto-oncogene c-Myc.
Troubleshooting & Optimization
Potential off-target effects of Gls-1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gls-1-IN-1, a potent and selective inhibitor of Glutaminase 1 (GLS1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Compound 27 or IPN60090, is a selective, allosteric inhibitor of Glutaminase 1 (GLS1).[1] GLS1 is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[1][2] This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with essential building blocks for proliferation and survival.[1] By inhibiting GLS1, this compound disrupts glutamine metabolism, leading to a depletion of downstream metabolites necessary for the tricarboxylic acid (TCA) cycle and glutathione synthesis. This ultimately hampers the growth of tumor cells that are highly dependent on glutamine.[1]
Q2: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of GLS1. It shows no significant activity against the isoform GLS2.[1] Furthermore, it has been profiled against a broad panel of kinases and other enzymes and receptors with no significant off-target activities observed.[1]
Q3: What are the potential off-target effects of this compound?
Based on available data, this compound is highly selective for GLS1. Profiling against a Eurofins CEREP 80-member panel and a KINOMEscan panel showed no significant off-target inhibition.[1] However, as with any small molecule inhibitor, the possibility of uncharacterized off-target effects cannot be entirely excluded. It is always recommended to include appropriate controls in your experiments, such as a structurally unrelated GLS1 inhibitor or a rescue experiment with a downstream metabolite like dimethyl-α-ketoglutarate, to confirm that the observed phenotype is due to GLS1 inhibition.[3][4]
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those from lung, liver, kidney, and colon cancers.[5] Specifically, it has shown activity against A549 (lung), H22 (liver), Caki-1 (kidney), and HCT116 (colon) cancer cells.[5] It has also been shown to have effects on Hep G2 and MCF 7 cells.[6]
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Cell Culture Media
Question: I observed precipitation after adding this compound to my cell culture medium. What should I do?
Answer:
-
Problem: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions such as cell culture media.[7][8] Precipitation can lead to inaccurate dosing and cellular toxicity.
-
Solution:
-
Prepare a High-Concentration Stock in an Appropriate Solvent: this compound is soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Minimize Final DMSO Concentration: When preparing your working concentration in cell culture media, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[8]
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in culture media to reach the desired final concentration. Add the inhibitor to the media and mix thoroughly before adding to the cells.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the inhibitor.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of the inhibitor or slightly increase the DMSO concentration (while staying within the tolerated limit for your cell line).
-
Issue 2: Unexpected or Inconsistent Cell Viability Results
Question: My cell viability assay results are inconsistent or do not correlate with other functional assays after treatment with this compound. Why might this be happening?
Answer:
-
Problem: Standard cell viability assays, such as those based on tetrazolium salts (e.g., MTT, MTS), measure metabolic activity as a surrogate for cell number.[9][10] Since this compound directly targets cellular metabolism, it can interfere with the assay readout, leading to an overestimation or underestimation of cytotoxicity.[9][11]
-
Solution:
-
Use a Non-Metabolic Viability Assay: To get a more accurate measure of cell viability, use an assay that is not dependent on metabolic activity. Examples include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
Cell Counting with an Automated Cell Counter: Provides a direct measure of cell number.
-
Real-time Live/Dead Imaging: Utilizes fluorescent dyes to distinguish between live and dead cells over time.
-
-
Multiplex Assays: Combine a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a real-time viability assay to get a more comprehensive picture of the cellular response.
-
Endpoint vs. Kinetic Analysis: Consider kinetic measurements of cell proliferation and death rather than a single endpoint to better understand the dynamics of the inhibitor's effect.
-
Issue 3: No or Weak Phenotypic Effect Observed
Question: I am not observing the expected anti-proliferative or metabolic effects of this compound in my cell line. What are the possible reasons?
Answer:
-
Problem: The sensitivity of a cell line to GLS1 inhibition can vary depending on its metabolic phenotype and genetic background.
-
Solution:
-
Confirm GLS1 Expression and Activity: Verify that your cell line of interest expresses functional GLS1. You can do this by Western blot for GLS1 protein or by measuring glutaminase activity in cell lysates.
-
Assess Glutamine Dependence: Determine if your cell line is glutamine-dependent. This can be assessed by culturing the cells in glutamine-deprived media and observing the effect on proliferation.
-
Optimize Inhibitor Concentration and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Confirm Target Engagement: Measure the levels of glutamate and glutamine in the cell culture medium or intracellularly after inhibitor treatment to confirm that this compound is inhibiting glutaminase activity. A successful inhibition should lead to a decrease in glutamate and an accumulation of glutamine.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Potency | |||
| GLS1 IC₅₀ | 1 nM | Recombinant Human GLS1 | [5] |
| Selectivity | |||
| GLS2 Inhibition | No activity observed | Recombinant Human GLS2 | [1] |
| Glutamate Dehydrogenase (GDH) IC₅₀ | >13 µM | [5] | |
| Cellular Activity | |||
| A549 Proliferation IC₅₀ | 0.017 µM | A549 (Lung Cancer) | [5] |
| H22 Proliferation IC₅₀ | 6.78 µM | H22 (Liver Cancer) | [5] |
| Caki-1 Proliferation IC₅₀ | 0.019 µM | Caki-1 (Kidney Cancer) | [5] |
| HCT116 Proliferation IC₅₀ | 0.009 µM | HCT116 (Colon Cancer) | [5] |
| Hep G2 Proliferation | Inhibitory Effect | Hep G2 (Liver Cancer) | [6] |
| MCF 7 Proliferation | Inhibitory Effect | MCF 7 (Breast Cancer) | [6] |
| MCF 10A Proliferation | Inhibitory Effect | MCF 10A (Non-tumorigenic Breast) | [6] |
Experimental Protocols
In Vitro Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol describes a method to measure the activity of recombinant or cellular GLS1 by coupling the production of glutamate to the reduction of NAD⁺ by glutamate dehydrogenase (GDH).[2][12]
Materials:
-
Recombinant human GLS1 or cell lysate
-
L-glutamine
-
Tris buffer
-
Potassium phosphate (Pi)
-
NAD⁺
-
Glutamate Dehydrogenase (GDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl, 50 mM potassium phosphate, pH 8.6.
-
Prepare Reaction Mix: In the assay buffer, prepare a reaction mix containing 4 mM L-glutamine, 2 mM NAD⁺, and 1-2 units/mL GDH.
-
Initiate Reaction: Add the recombinant GLS1 enzyme or cell lysate to the reaction mix in a 96-well plate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH production is proportional to the GLS1 activity.
-
Inhibitor Testing: To determine the IC₅₀ of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for 15-30 minutes before adding the reaction mix.
Cellular Glutamine Uptake Assay
This protocol measures the uptake of glutamine into cells using a radiolabeled tracer.[13][14][15]
Materials:
-
Cells of interest
-
[³H]-L-glutamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Wash: Gently wash the cells with pre-warmed uptake buffer to remove any existing glutamine.
-
Initiate Uptake: Add uptake buffer containing a known concentration of [³H]-L-glutamine to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Stop Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular tracer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the counts per minute (CPM) to the protein concentration or cell number in each well.
Seahorse XF Metabolic Flux Analysis
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells, providing insights into mitochondrial respiration and glycolysis in response to this compound.[16][17][18]
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
-
Inhibitor Treatment: Treat the cells with this compound for the desired duration.
-
Medium Exchange: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Seahorse Assay: Load the sensor cartridge with the mitochondrial stress test compounds. Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolytic activity.
Visualizations
Caption: this compound inhibits GLS1, blocking glutamine metabolism.
Caption: Workflow for investigating this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 4. GLS1-mediated glutaminolysis unbridled by MALT1 protease promotes psoriasis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Glutamine uptake assay [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Extracellular Flux Assay: A Method for Measuring Metabolic Profile of Cells [jove.com]
- 17. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.3. Seahorse Metabolic Flux Analysis [bio-protocol.org]
Troubleshooting inconsistent results with Gls-1-IN-1
Welcome to the technical support center for Gls-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this glutaminase-1 (GLS1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of glutaminase 1 (GLS1), a key mitochondrial enzyme in cancer metabolism.[1] GLS1 catalyzes the conversion of glutamine to glutamate, which is a critical step in the metabolic pathway known as glutaminolysis.[2] Cancer cells often exhibit an increased reliance on glutaminolysis to support their rapid proliferation and survival.[2] By inhibiting GLS1, this compound disrupts glutamine metabolism, leading to a depletion of downstream metabolites essential for energy production and biosynthesis.[2][3] This disruption can induce apoptosis (programmed cell death) and make cancer cells more susceptible to other treatments.[2]
Q2: In which cancer cell lines has this compound shown an inhibitory effect?
This compound has demonstrated inhibitory effects against Hep G2 (hepatocellular carcinoma), MCF 7 (breast adenocarcinoma), and MCF 10A (non-tumorigenic breast epithelial) cells.[4]
Q3: How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
It is recommended to store the compound in a sealed container, protected from moisture and light.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can often be traced back to experimental variables. Below are common issues and troubleshooting guidance.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Inconsistent IC50 values or variable effects on cell growth are common challenges.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent cell viability results.
Detailed Guidance:
-
Cell Seeding Density: Cell density can significantly impact the metabolic state of the culture and, consequently, the apparent efficacy of a metabolic inhibitor like this compound.[5] High cell density can lead to rapid nutrient depletion and changes in media pH, masking the inhibitor's effect.[5]
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay without reaching confluency.
-
-
Media Composition and pH: The concentrations of glucose and glutamine in the cell culture medium are critical variables.[5] Depletion of these nutrients or a significant drop in pH due to lactate accumulation can lead to growth arrest independent of the inhibitor's action, causing inconsistent results.[5]
-
Recommendation: Monitor the pH of your culture medium throughout the experiment. If significant acidification is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently. Ensure that the initial concentrations of glucose and glutamine are not limiting.
-
-
Glutamine Stability: L-glutamine is unstable in aqueous solutions at 37°C and can degrade into ammonia, which is toxic to cells.[6] This can introduce variability into your experiments.
-
Recommendation: Consider using a stabilized form of L-glutamine, such as GlutaMAX™, to ensure a consistent supply of glutamine and minimize ammonia buildup.[6]
-
-
Compound Solubility and Stability: Improper solubilization or degradation of this compound can lead to inaccurate dosing and inconsistent effects.
-
Recommendation: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in cell culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Unexpected or No Effect in Western Blot Analysis
Difficulty in observing expected changes in protein expression or signaling pathways after this compound treatment can be due to several factors.
Experimental Workflow for Western Blot Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Gls-1-IN-1 Application in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Gls-1-IN-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glutaminase 1 (GLS1). GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[1][2][3] This is a key step in glutaminolysis, a metabolic pathway essential for cellular energy production, biosynthesis of macromolecules, and redox homeostasis in many cell types, including primary cells.[4][5] By inhibiting GLS1, this compound disrupts these processes, which can lead to decreased cell proliferation, migration, and survival.[1][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
While this compound and other GLS1 inhibitors have been reported to be cytostatic (inhibiting proliferation) rather than cytotoxic (cell-killing) in some primary cells like endothelial cells at certain concentrations, high concentrations or prolonged exposure can lead to significant cell death.[4] The primary reasons for cytotoxicity in primary cells include:
-
Metabolic Disruption: Inhibition of glutaminolysis can deplete the tricarboxylic acid (TCA) cycle of essential intermediates, leading to an energy crisis and reduced building blocks for necessary cellular components.[5]
-
Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[3][4]
-
Off-Target Effects: Although designed to be specific, at high concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.
Q3: What are the initial steps to minimize this compound cytotoxicity?
The foundational steps to reduce cytotoxicity involve careful optimization of your experimental parameters:
-
Dose-Response and Time-Course Studies: It is crucial to determine the optimal concentration and exposure time of this compound for your specific primary cell type. This involves performing a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and a time-course experiment to understand the kinetics of the inhibitor's effect.
-
Minimize Solvent Concentration: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and use the minimal volume necessary for your final working concentration. Always include a vehicle control (solvent only) in your experiments to account for any solvent-induced toxicity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity issues when using this compound in primary cells.
Problem 1: Excessive Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Start with a wide range of concentrations and narrow down to find the optimal concentration that inhibits GLS1 activity without causing excessive cell death. | Identification of a concentration range that is effective for GLS1 inhibition with minimal cytotoxicity. |
| Exposure time is too long. | Conduct a time-course experiment to determine the optimal duration of treatment. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find a balance between effective inhibition and cell health. | Determination of the shortest exposure time required to achieve the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is as low as possible (typically <0.1%). Run a vehicle control with the same concentration of solvent to assess its impact on cell viability. | Minimal to no cell death observed in the vehicle control group, indicating that the observed cytotoxicity is due to the inhibitor. |
| Inherent sensitivity of the primary cell type. | Some primary cells are more sensitive to metabolic disruption. Consider using a lower, sub-maximal inhibitory concentration of this compound. | Reduced cytotoxicity while still achieving a measurable effect on the target pathway. |
Problem 2: Sub-lethal Stress Responses Observed (e.g., morphological changes, reduced proliferation)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Increased Oxidative Stress. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. Alternatively, consider using agents that activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. | Reduction in ROS levels and improved cell viability and morphology. |
| Depletion of metabolic intermediates. | Supplement the culture medium with downstream metabolites of the glutaminolysis pathway, such as cell-permeable α-ketoglutarate (α-KG). | Rescue of the cytotoxic or cytostatic phenotype, confirming that the observed effect is due to the specific inhibition of the GLS1 pathway. |
| Cell cycle arrest. | Analyze the cell cycle profile of treated cells using flow cytometry. This can confirm if the inhibitor is causing a block at a specific phase of the cell cycle, which is a common cytostatic effect. | Understanding the mechanism of action of the inhibitor in your specific cell type, which can help in interpreting the experimental results. |
Quantitative Data Summary
The following table summarizes reported IC50 values for GLS1 inhibitors in different cell types. Note that these values can vary depending on the specific inhibitor, cell type, and assay conditions. It is always recommended to determine the IC50 experimentally for your specific primary cells.
| Cell Type | GLS1 Inhibitor | Reported IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CB-839 | Proliferation inhibited in a dose-dependent manner | [4][5] |
| Human Aortic Endothelial Cells (HAECs) | CB-839 | Proliferation inhibited in a dose-dependent manner | [4] |
| Human Microvascular Endothelial Cells (HMECs) | CB-839 | Proliferation inhibited in a dose-dependent manner | [4] |
| Human Lung Fibroblasts | CB-839 | TGF-β1-induced collagen synthesis blocked | [6] |
| T-cells | CB-839 | Impaired Th17 differentiation | [7] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound on adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Create a serial dilution of the inhibitor to test a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells. Add 100 µL of 2X vehicle control to the control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Mitigation of Cytotoxicity by Co-treatment with N-acetylcysteine (NAC)
This protocol describes how to assess the cytoprotective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
Reagents for a viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for ROS measurement (e.g., DCFDA-AM)
Procedure:
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control (DMSO)
-
This compound at a cytotoxic concentration (e.g., 2X IC50)
-
NAC alone (at a predetermined non-toxic concentration, e.g., 1-5 mM)
-
This compound + NAC (co-treatment)
-
-
Treatment: Treat the cells with the respective compounds for the desired duration.
-
Assessment of Viability: Perform a cell viability assay (e.g., MTT) to compare the viability of cells in the different treatment groups.
-
Assessment of ROS Levels (Optional):
-
Load the cells with a ROS-sensitive fluorescent probe like DCFDA-AM according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis: Compare the cell viability and ROS levels between the this compound treated group and the co-treatment group. A significant increase in viability and a decrease in ROS levels in the co-treatment group would indicate a protective effect of NAC.
Visualizations
GLS1 Signaling Pathway
Caption: Simplified signaling pathway of GLS1 and the effect of this compound.
Experimental Workflow for Minimizing Cytotoxicity
References
- 1. Glutaminase-1 stimulates the proliferation, migration, and survival of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of glutamine and interlinked asparagine metabolism in vessel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pyruvate metabolism dictates fibroblast sensitivity to GLS1 inhibition during fibrogenesis [insight.jci.org]
- 7. Distinct Regulation of Th17 and Th1 Cell Differentiation by Glutaminase-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Gls-1-IN-1 Dose-Response Curve Technical Support Center
Welcome to the technical support center for Gls-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully generating accurate and reproducible dose-response curves with the glutaminase 1 (GLS1) inhibitor, this compound.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak response to this compound | Compound insolubility: this compound is sparingly soluble in DMSO. Precipitates in the media can lead to inaccurate concentrations. | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). - When diluting into aqueous culture media, ensure the final DMSO concentration is low (<0.5%) to maintain solubility. - Visually inspect for precipitates after dilution. If observed, sonicate briefly or prepare fresh dilutions. |
| Cell line insensitivity: Not all cell lines are equally dependent on glutamine metabolism. | - Research the metabolic profile of your cell line. Cells with high glutamine dependency are better models. - Consider using a positive control cell line known to be sensitive to GLS1 inhibition (e.g., HCT116, A549). | |
| Suboptimal assay conditions: Cell density, incubation time, and media composition can significantly impact results. | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. - Extend the incubation time with this compound (e.g., 72-96 hours) as the effects on proliferation can be cytostatic rather than acutely cytotoxic. - Ensure consistent glutamine levels in the culture medium, as fluctuations can alter inhibitor sensitivity. | |
| Inconsistent or irreproducible results | Variability in cell culture conditions: Changes in glutamine and lactate levels during the assay can affect reproducibility. | - Standardize cell passage number and ensure cells are healthy and free from contamination. - Use a consistent cell seeding density across all experiments. - Refresh the media with the inhibitor at regular intervals for longer incubation periods to maintain stable compound and nutrient concentrations. |
| Pipetting errors: Inaccurate serial dilutions can lead to significant errors in the dose-response curve. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix for each concentration to be added to replicate wells. | |
| Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| High background signal | Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and assay readouts. | - Regularly test cell cultures for mycoplasma contamination. - Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Assay reagent issues: Improperly prepared or stored assay reagents can lead to high background. | - Follow the manufacturer's instructions for the preparation and storage of all assay reagents. - Include "no cell" and "vehicle control" wells to determine the background signal. | |
| Unexpectedly steep or shallow curve | Incorrect dose range: The selected concentration range may not cover the full dynamic range of the inhibitor's effect. | - Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM). - Based on the initial results, select a narrower range of concentrations centered around the estimated IC50 for the definitive dose-response experiment. |
| Compound instability: this compound may degrade in culture media over long incubation periods. | - For long-term assays, consider replenishing the media with fresh inhibitor every 48-72 hours. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of glutaminase 1 (GLS1). GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with energy and building blocks for proliferation. By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and survival.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in DMSO (1-10 mg/mL). It is recommended to prepare a stock solution of at least 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What is a typical concentration range to use for a this compound dose-response curve?
A3: The effective concentration of this compound is cell-line dependent. A good starting point for a range-finding experiment is a logarithmic dilution series from 1 nM to 100 µM. Based on the IC50 values reported in the literature for various cell lines, a more focused dose-response curve could use concentrations ranging from 1 nM to 10 µM.
Q4: Which cell viability assay is recommended for use with this compound?
A4: Several cell viability assays are suitable, including MTT, MTS, WST-8, and CellTiter-Glo. The choice of assay may depend on the available equipment and the specific cell line. For instance, an MTT assay was successfully used to determine the dose-dependent inhibition of cell proliferation by a similar GLS1 inhibitor, compound 968, in ovarian cancer cell lines.
Q5: How long should I incubate the cells with this compound?
A5: The effects of GLS1 inhibition on cell proliferation are often cytostatic, meaning they slow down cell growth rather than causing rapid cell death. Therefore, longer incubation times of 72 to 96 hours are generally recommended to observe a significant effect.
Quantitative Data Summary
The following table summarizes the reported IC50 values for a this compound analog in various cancer cell lines. This data can be a useful reference for selecting an appropriate starting dose range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.009 |
| Caki-1 | Kidney Cancer | 0.019 |
| A549 | Lung Cancer | 0.017 |
| H22 | Liver Cancer | 6.78 |
Experimental Protocols
Protocol: Generating a Dose-Response Curve using an MTT Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cancer cell line and complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a "no cell" control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
GLS1 Signaling Pathway
Caption: Overview of the GLS1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: A generalized workflow for generating a dose-response curve.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common dose-response curve issues.
Avoiding precipitation of Gls-1-IN-1 in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of Gls-1-IN-1 in culture medium. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme that plays a crucial role in cancer cell metabolism.[1][2] By converting glutamine to glutamate, GLS-1 provides cancer cells with essential building blocks for proliferation and survival.[3] this compound is therefore a valuable tool for studying cancer metabolism and for the development of novel anticancer therapies.[1]
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][4] It is a polar aprotic solvent that can effectively solubilize many hydrophobic organic compounds.
Q3: What is the recommended storage condition for this compound stock solutions?
Once dissolved in DMSO, it is recommended to store the stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with many protocols recommending keeping it below 0.1%.[5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to the precipitation of this compound in culture medium and provides step-by-step solutions.
Problem 1: this compound precipitates immediately upon addition to the culture medium.
Cause: This is a common issue with hydrophobic compounds dissolved in an organic solvent when they are rapidly diluted into an aqueous solution. This phenomenon is often due to the compound's low aqueous solubility.
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock solution directly to the large volume of culture medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium, mixing gently by pipetting up and down. Then, add this intermediate dilution to the final volume of complete culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you might consider slightly increasing the final DMSO concentration, but it must remain within the tolerated range for your specific cell line (typically below 0.5%). Always perform a dose-response curve for DMSO toxicity on your cells beforehand.
-
Vortexing/Sonication: Immediately after adding the inhibitor to the medium, vortex the solution gently or sonicate it for a short period. This can help to redissolve small precipitates. However, be cautious with sonication as it can degrade some compounds.
Problem 2: The culture medium becomes cloudy or hazy after adding this compound.
Cause: Cloudiness or haziness indicates the formation of fine precipitates or micelles, suggesting that the concentration of this compound is above its solubility limit in the culture medium.
Solution:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. It is possible that the desired concentration exceeds its solubility in the specific culture medium being used.
-
Increase Serum Concentration: Serum proteins, like albumin, can bind to hydrophobic compounds and increase their apparent solubility in culture medium.[6][7] If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum in your medium might help to prevent precipitation.
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C. Adding a cold solution can decrease the solubility of the compound.
Problem 3: Inconsistent experimental results are observed.
Cause: Inconsistent results can be a consequence of variable amounts of precipitated this compound in different wells or experiments. This leads to an unknown and fluctuating effective concentration of the inhibitor.
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in culture medium for each experiment. Do not store diluted aqueous solutions of the inhibitor, as precipitation can occur over time.
-
Standardize the Dilution Protocol: Ensure that the same dilution procedure is followed meticulously for every experiment. This includes using the same volumes, temperatures, and mixing techniques.
-
Visual Inspection: Before adding the this compound containing medium to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, do not use that solution.
Quantitative Data Summary
Due to the lack of specific published data on the solubility of this compound in various cell culture media, the following table provides general guidelines for preparing working solutions of hydrophobic inhibitors from a DMSO stock.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | High solubility for many hydrophobic compounds. |
| Stock Solution Concentration | 10-50 mM | A high concentration allows for small volumes to be used for dilution, minimizing the final DMSO concentration. |
| Intermediate Dilution Solvent | Serum-free culture medium (pre-warmed to 37°C) | Gradual reduction of solvent polarity to prevent "solvent shock" and precipitation. |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Minimizes solvent toxicity to cells. A vehicle control is essential. |
| Final Serum Concentration | ≥ 10% FBS (if compatible with the experiment) | Serum proteins can enhance the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 460.55 g/mol ), add 217.1 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Store this stock solution in aliquots at -80°C.
-
-
Prepare the Final Working Solution in Culture Medium (Example for a final concentration of 10 µM):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Method A: Direct Dilution (for lower concentrations)
-
Directly add 1 µL of the 10 mM DMSO stock solution to 1 mL of the pre-warmed complete culture medium.
-
Immediately mix thoroughly by gentle vortexing or by pipetting up and down.
-
Visually inspect for any precipitation before adding to the cells.
-
-
Method B: Stepwise Dilution (recommended for higher concentrations or persistent precipitation)
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed serum-free medium. Mix well.
-
Add this 100 µL intermediate dilution (now 100 µM) to 900 µL of pre-warmed complete culture medium.
-
Mix thoroughly and inspect for precipitation.
-
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Inhibition of GLS-1 by this compound blocks glutaminolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Bovine Serum Lipids and Fetal Bovine Serum on the Expression of Cell Surface Markers in Cultured Bovine Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the purity and activity of Gls-1-IN-1
Technical Support Center: Gls-1-IN-1
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for verifying the purity and biological activity of the glutaminase-1 (GLS1) inhibitor, this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Glutaminase-1 (GLS1).[1] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2] This reaction is the first and rate-limiting step in glutaminolysis, a metabolic pathway often upregulated in cancer cells to support their rapid growth and proliferation.[2][3] By inhibiting GLS1, this compound blocks this pathway, leading to reduced energy production, decreased biosynthesis of essential molecules, and an imbalance in cellular redox homeostasis, which can ultimately suppress tumor cell growth.[4]
Q2: There are several compounds named "GLS1 inhibitor". How do I know I'm working with the correct one?
A2: This is a critical point. Several distinct chemical entities are marketed as GLS1 inhibitors. It is essential to verify the compound's identity using its catalog number, CAS number, molecular formula, and molecular weight. For example, This compound (MedchemExpress, HY-144666) is chemically different from Glutaminase-IN-1 (Cayman Chemical, 42339) . Always refer to the supplier's datasheet for the specific characteristics of your compound.
Q3: What are the key characteristics of this compound?
A3: The following table summarizes the technical data for this compound (referred to as compound 1d by the supplier).
| Property | Value | Source |
| Synonym | Compound 1d | [1] |
| Molecular Formula | C₂₆H₂₅FN₄OS | [1] |
| Molecular Weight | 460.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Example Batch) | 99.64% (HY-144666-243716) | [5] |
| Solubility | DMSO: ≥ 25 mg/mL (54.28 mM) | [1] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [1][6] |
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 4.61 mg of the compound in 1 mL of high-purity, anhydrous DMSO. The supplier notes that sonication may be required for full dissolution and that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them sealed, away from moisture and light, at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]
Purity Verification Guide
Verifying the purity of the inhibitor is the first critical step before any biological experiment.
Q5: My this compound arrived. How can I confirm its purity and identity?
A5: The supplier typically provides a Certificate of Analysis (CoA) with purity data from methods like High-Performance Liquid Chromatography (HPLC) and identity confirmation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] You should:
-
Review the CoA: Check if the reported purity (e.g., >99% by HPLC) meets your experimental standards.
-
Confirm Molecular Weight: Ensure the mass spectrometry data corresponds to the expected molecular weight of 460.57 g/mol .
-
(Optional) Independent Analysis: For rigorous studies (e.g., in vivo experiments), it is best practice to independently verify purity and identity using HPLC and LC-MS.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a general method for assessing the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute this stock to a final concentration of 20 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The main peak should have a retention time consistent with the compound, and the purity should be ≥95%.
-
Activity Verification Guide
Confirming that this compound is biologically active against its target is crucial. This involves both biochemical and cell-based assays.
Q6: How can I measure the direct inhibitory activity of this compound against the GLS1 enzyme?
A6: An in vitro enzymatic assay is the gold standard for determining the half-maximal inhibitory concentration (IC₅₀). Commercially available GLS1 inhibitor screening assay kits measure the production of glutamate, one of the products of the GLS1 reaction. The glutamate is then used in a coupled enzymatic reaction to produce a fluorescent or colorimetric signal.
Workflow for Determining Enzymatic IC₅₀
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Gls-1-IN-1 Target Engagement: A Comparative Guide to Thermal Shift Assays
For researchers in oncology and metabolic disorders, confirming that a small molecule inhibitor reaches and binds its intended target within the cell is a critical step in drug development. Gls-1-IN-1, an inhibitor of Glutaminase 1 (GLS1), represents a promising therapeutic agent by targeting cancer's metabolic addiction to glutamine. This guide provides a comprehensive comparison of the Thermal Shift Assay (TSA) and its cellular-based counterpart, CETSA, for validating this compound target engagement, offering detailed protocols and data-driven insights for scientific professionals.
The Principle of Thermal Stabilization
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique used to assess the stability of a protein. The core principle is that the binding of a ligand, such as this compound, to its target protein, GLS1, typically increases the protein's thermal stability. This stabilization is measured by monitoring the protein's melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
In a typical TSA experiment, a fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. When a ligand is bound, the protein is more resistant to unfolding, and a higher temperature is required to denature it, resulting in a positive shift in the melting temperature (ΔTm). This measurable shift serves as direct evidence of target engagement.
Visualizing the Glutamine Pathway and Inhibition
To understand the significance of this compound, it is essential to visualize its role in cellular metabolism. GLS1 is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step for feeding the TCA cycle and supporting the biosynthesis of other molecules necessary for cancer cell proliferation.
Quantifying Target Engagement with Thermal Shift Assay
While specific TSA data for this compound is not publicly available, data from the well-characterized and structurally similar GLS1 inhibitor, CB-839 (Telaglenastat), provides a strong representative example of the expected results. The binding of CB-839 to GLS1 leads to a significant and concentration-dependent thermal stabilization.
| Compound | Target Protein | Base Tm (°C) | ΔTm (°C) with Ligand | Assay Format |
| Vehicle (DMSO) | Recombinant GLS1 | 52.0 | N/A | Biochemical TSA |
| This compound (Hypothetical) | Recombinant GLS1 | 52.0 | +5.8 | Biochemical TSA |
| CB-839 (Reference) | Recombinant GLS1 | 52.0 | +6.2 | Biochemical TSA |
Note: Data for this compound is hypothetical, based on typical results for potent inhibitors. Reference data is representative of values seen for inhibitors like CB-839.
Experimental Protocol: Biochemical Thermal Shift Assay (TSA)
This protocol outlines the steps for a standard biochemical TSA using a qPCR instrument.
1. Reagent Preparation:
- GLS1 Protein: Prepare purified recombinant GLS1 protein at a final concentration of 2 µM in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
- This compound: Prepare a 10 mM stock in DMSO. Create a serial dilution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
- Fluorescent Dye: Prepare a working solution of a thermal shift dye (e.g., SYPRO Orange) at a 5X concentration in assay buffer.
2. Assay Plate Setup:
- In a 96-well or 384-well PCR plate, add 10 µL of the 2 µM GLS1 protein solution to each well.
- Add 5 µL of the this compound dilution or vehicle (DMSO) to the respective wells.
- Add 5 µL of the 5X dye solution to each well.
- Seal the plate securely.
3. Thermal Melt Analysis:
- Place the plate in a real-time PCR instrument.
- Set the instrument to acquire fluorescence data over a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 0.5°C/minute.
4. Data Analysis:
- Plot the fluorescence intensity against temperature to generate melting curves.
- The melting temperature (Tm) is determined from the inflection point of the curve, often calculated using the first derivative.
- The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with this compound) - Tm (vehicle) .
Comparison of Target Engagement Methodologies
While biochemical TSA is robust, it lacks cellular context. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target stabilization in intact cells or cell lysates, providing more physiologically relevant data.
| Feature | Biochemical TSA | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced thermal stabilization of purified protein. | Ligand-induced thermal stabilization of endogenous protein in cells/lysate. |
| Sample Type | Purified recombinant protein. | Intact cells, tissue homogenates, or cell lysates. |
| Readout | Fluorescence (dye-based). | Western Blot, ELISA, AlphaLISA, or Mass Spectrometry. |
| Throughput | High (96/384-well format). | Low to High (format dependent). |
| Pros | Cost-effective, high-throughput, direct measure of binding. | Physiologically relevant, accounts for cell permeability and off-target effects. |
| Cons | Lacks cellular context (e.g., membrane permeability). | More complex, lower throughput (WB), requires specific antibodies. |
Visualizing the CETSA Workflow
The CETSA workflow involves heating cell samples treated with the inhibitor, followed by quantification of the remaining soluble protein.
Synergistic Partners: Enhancing Anticancer Efficacy of GLS-1 Inhibition
The inhibition of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism, has emerged as a promising therapeutic strategy. While GLS-1 inhibitors can impede tumor growth as monotherapies, their true potential may lie in combination with other anticancer agents. Preclinical studies have revealed that Gls-1-IN-1 and its analogs, such as BPTES and CB-839, exhibit potent synergistic effects with a variety of drugs across different cancer types. These combinations often lead to enhanced tumor cell death, delayed resistance, and improved therapeutic outcomes in cellular and animal models. This guide provides a comparative overview of the synergistic effects of GLS-1 inhibitors with other anticancer drugs, supported by available experimental data and methodologies.
I. Synergistic Combinations with GLS-1 Inhibitors
Multiple Myeloma: A Triad of Synergy
In multiple myeloma (MM), GLS-1 inhibitors have demonstrated significant synergy with established anti-myeloma agents, including the histone deacetylase (HDAC) inhibitor Panobinostat (LBH589), the proteasome inhibitor Bortezomib, and the immunomodulatory drug Lenalidomide. The combination of a GLS-1 inhibitor with these drugs leads to a more profound cytotoxic effect on MM cells than any of the agents alone.
Quantitative Data on Synergistic Effects in Multiple Myeloma
| Drug Combination | Cell Lines | Assay | Key Findings | Reference |
| This compound (BPTES) + Panobinostat (LBH589) | MM1s, RPMI8226 | Cell Viability | Synergistic cytotoxic effect observed. | |
| This compound (BPTES) + Bortezomib | MM1s, RPMI8226 | In vivo Xenograft | Significantly impaired tumor growth. | |
| This compound (BPTES) + Lenalidomide | MM1s, RPMI8226 | In vivo Xenograft | Significantly impaired tumor growth. |
Note: Specific IC50 and Combination Index (CI) values were not detailed in the provided search results and would require consulting the full-text articles.
Pancreatic Cancer: Dual Blockade of Glutamine Metabolism
Pancreatic cancer cells are notoriously dependent on glutamine. Targeting both glutaminase (with a GLS-1 inhibitor like CB-839) and the glutamine transporter ASCT2 (with an inhibitor like V-9302) has shown strong synergistic effects in preclinical models of pancreatic cancer. This dual blockade effectively shuts down the cancer cells' ability to utilize glutamine, leading to enhanced cell death.
Quantitative Data on Synergistic Effects in Pancreatic Cancer
| Drug Combination | Cell Lines | Assay | Key Findings | Reference |
| This compound (CB-839) + V-9302 | Not Specified | Not Specified | Synergistic effect in suppressing pancreatic cancer cell survival. |
Note: Specific quantitative data such as IC50 values and Combination Index (CI) were not available in the provided search results.
Osteosarcoma: A Metabolic Double Hit
In highly metastatic osteosarcoma cell lines, the combination of a GLS-1 inhibitor (CB-839) with the widely-used anti-diabetic drug Metformin, which also has anticancer properties, has demonstrated synergistic growth inhibition. This combination appears to create a metabolic crisis in the cancer cells, leading to reduced proliferation and metastasis.
Quantitative Data on Synergistic Effects in Osteosarcoma
| Drug Combination | Cell Lines | Assay | Key Findings | Reference |
| This compound (CB-839) + Metformin | MG63.3, 143B, K7M2 | Proliferation Assay | Synergistic growth inhibition. | |
| This compound (CB-839) + Metformin | In vivo models | Tumor Growth & Metastasis | Significant inhibition of primary tumor growth and reduction in metastatic outgrowth. |
Note: Specific IC50 and Combination Index (CI) values were not detailed in the provided search results and would require consulting the full-text articles.
Non-Small Cell Lung Cancer (NSCLC): Targeting Nucleotide Synthesis
A synergistic effect has been reported between the GLS-1 inhibitor BPTES and the chemotherapy drug 5-Fluorouracil (5-FU) in non-small cell lung cancer. This combination appears to work by simultaneously disrupting glutamine metabolism and nucleotide synthesis, two critical pathways for cancer cell proliferation.
Quantitative Data on Synergistic Effects in NSCLC
| Drug Combination | Cell Lines | Assay | Key Findings | Reference |
| This compound (BPTES) + 5-Fluorouracil | Not Specified | Cell Death Assay | Synergistically elicits cell death through cell cycle arrest. |
Note: Specific IC50 and Combination Index (CI) values were not detailed in the provided search results and would require consulting the full-text articles.
Acute Myeloid Leukemia (AML): Enhancing Apoptosis
In acute myeloid leukemia, inhibiting GLS-1 with CB-839 has been shown to synergize with the BCL-2 inhibitor Venetoclax (ABT-199). This combination promotes a caspase-dependent mitochondrial apoptotic pathway, leading to enhanced killing of leukemia cells.
Quantitative Data on Synergistic Effects in AML
| Drug Combination | Cell Lines | Assay | Key Findings | Reference |
| This compound (CB-839) + Venetoclax (ABT-199) | Not Specified | Apoptosis Assay | Synergistic activation of the mitochondrial apoptotic pathway. |
Note: Specific IC50 and Combination Index (CI) values were not detailed in the provided search results and would require consulting the full-text articles.
II. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of evaluating the synergistic effects of GLS-1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the GLS-1 inhibitor alone, the combination drug alone, and the two drugs in combination at various ratios. A vehicle-treated control group is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration.
Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the drugs is refreshed every few days.
-
Colony Staining: The colonies are fixed with methanol and stained with a solution like crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of >50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the drugs for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergism. It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The calculation of the CI value requires dose-effect curves for each drug alone and in combination. Specialized software like CompuSyn is often used for this analysis.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of GLS-1 inhibitors with other anticancer drugs are often rooted in the simultaneous disruption of multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.
Caption: General mechanism of synergy.
Caption: General experimental workflow.
IV. Conclusion
The synergistic combination of GLS-1 inhibitors with other anticancer drugs represents a promising avenue for cancer therapy. By targeting multiple vulnerabilities simultaneously, these combinations can lead to more effective and durable responses in various cancer types. The preclinical evidence strongly supports the clinical investigation of these synergistic pairings. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergies and to identify biomarkers that can predict which patients are most likely to benefit from these combination therapies. The data presented in this guide underscore the importance of a multi-pronged approach to cancer treatment, with metabolic inhibitors like this compound playing a potentially pivotal role in future therapeutic regimens.
A Head-to-Head Comparison of Novel Glutaminase Inhibitors: Telaglenastat (CB-839) vs. Sirpiglenastat (DRP-104)
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified glutamine addiction as a key vulnerability in a wide array of malignancies. This has spurred the development of novel therapeutic agents targeting glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate. This guide provides a head-to-head comparison of two leading novel glutaminase inhibitors, Telaglenastat (CB-839) and Sirpiglenastat (DRP-104), summarizing their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Data Presentation: Quantitative Comparison of Inhibitor Performance
Direct head-to-head preclinical studies of Telaglenastat and Sirpiglenastat are limited in the public domain. The following tables summarize available quantitative data from various sources to facilitate an indirect comparison. It is important to note that experimental conditions, such as cell lines and assay durations, may vary between studies.
Table 1: In Vitro Potency of Telaglenastat (CB-839) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 26[1][2] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 520[2] |
| CAKI-1 | Renal Cell Carcinoma | 40[2] |
| HCC1806 | Triple-Negative Breast Cancer | 100[2] |
| HCT116 | Colorectal Cancer | 28[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 36[2] |
| Hematological Malignancies (various) | Leukemia, Lymphoma, Myeloma | 2 - 72[3] |
Table 2: Preclinical Efficacy of Sirpiglenastat (DRP-104) and its Active Moiety (DON)
| Inhibitor | Cell Line/Model | Cancer Type | Efficacy Metric | Value |
| Sirpiglenastat (DRP-104) | MC38 Syngeneic Model | Colon Cancer | Tumor Growth Inhibition (0.5 mg/kg) | 96% - 101%[4] |
| Sirpiglenastat (DRP-104) | H22 Xenograft Model | Hepatocellular Carcinoma | Significant Tumor Growth Inhibition (0.5 mg/kg) | Not specified[5] |
| DON (Active Moiety) | P493B Lymphoma Cells | B-cell Lymphoma | EC50 | 10.0 ± 0.11 µM[1] |
| DON Prodrug 6 | P493B Lymphoma Cells | B-cell Lymphoma | EC50 | 5.0 ± 0.12 µM[1] |
Mechanism of Action
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[6][7] It specifically targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[1] By inhibiting GLS1, Telaglenastat blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways crucial for cancer cell growth and survival, including the TCA cycle and redox homeostasis.[6]
Sirpiglenastat (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[8] DRP-104 is designed to be preferentially activated to DON within the tumor microenvironment.[8] DON is a glutamine mimic that irreversibly inhibits a wide range of glutamine-utilizing enzymes, leading to a broader disruption of glutamine metabolism compared to GLS1-specific inhibitors.[9] This broad antagonism affects not only the TCA cycle but also nucleotide and amino acid synthesis.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Glutaminase Signaling Pathway in Cancer.
Caption: Experimental Workflow for Glutaminase Inhibitor Evaluation.
Experimental Protocols
Glutaminase Activity Assay (Fluorometric)
This protocol outlines a general method for determining the enzymatic activity of glutaminase and the inhibitory potential of compounds like Telaglenastat.
-
Principle: Glutaminase catalyzes the hydrolysis of glutamine to glutamate and ammonia. The production of glutamate can be measured using a coupled enzymatic reaction that results in a fluorescent product.
-
Materials:
-
Recombinant human glutaminase (GLS1)
-
Glutaminase Assay Buffer
-
Glutamine (Substrate)
-
Glutamate dehydrogenase
-
NADP+
-
Developer enzyme mix
-
Fluorometric probe
-
Test inhibitors (Telaglenastat, Sirpiglenastat's active form DON)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mix containing Glutaminase Assay Buffer, developer, and enzyme mix.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the glutaminase enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the glutamine substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of glutaminase inhibitors on cancer cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors (Telaglenastat, Sirpiglenastat)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of glutaminase inhibitors.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to glutaminase inhibition
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage for Telaglenastat, subcutaneous injection for Sirpiglenastat)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
The Role of KEAP1/NRF2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular redox homeostasis.[5] Emerging evidence suggests that the mutational status of KEAP1 and NRF2 can significantly influence the sensitivity of cancer cells to glutaminase inhibitors. Tumors with mutations in KEAP1 or activating mutations in NRF2 often exhibit increased dependence on glutamine metabolism to support antioxidant production, rendering them more susceptible to glutaminase inhibition.[12][13] This provides a potential biomarker-driven strategy for patient selection in clinical trials of these novel agents.
References
- 1. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dracenpharma.com [dracenpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic Potential of Glutamine Pathway in Lung Cancer [frontiersin.org]
- 13. medicalresearch.com [medicalresearch.com]
Gls-1-IN-1 vs. Pan-Glutaminase Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer metabolism research and drug development, targeting glutaminase, a key enzyme in glutamine metabolism, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the specific glutaminase 1 (GLS1) inhibitor, Gls-1-IN-1 (also known as Telaglenastat or CB-839), and pan-glutaminase inhibitors, which target both GLS1 and its isoform, GLS2. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in specificity, efficacy, and experimental evaluation of these compounds.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and representative pan-glutaminase inhibitors against GLS1 and GLS2, providing a clear quantitative comparison of their potency and selectivity.
| Inhibitor | Target | IC50 | Reference |
| This compound (Telaglenastat/CB-839) | Recombinant Human GAC (GLS1) | 24 nM | |
| Endogenous GLS1 (mouse kidney) | 23 nM | ||
| Endogenous GLS1 (mouse brain) | 28 nM | ||
| Endogenous GLS2 (mouse liver) | >1 µM | ||
| BPTES | Recombinant Human GAC (GLS1) | 371 nM | |
| GLS1 | IC50 values range from 0.1 to 3.3 µM depending on assay conditions | ||
| Compound 968 | Glutaminase C (GLS1) | ~2.5 µM | |
| GLS1 and GLS2 | Inhibits both, with reported moderate selectivity for GLS2 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Glutaminase signaling pathway and points of inhibition.
Caption: Key experimental workflows for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of glutaminase inhibitors. Below are protocols for two key experiments.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay determines the enzymatic activity of glutaminase by measuring the production of glutamate, which is then used in a coupled reaction to produce a detectable signal.
Materials:
-
Recombinant human GAC (a GLS1 splice variant) or cell lysate containing glutaminase.
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.
-
Glutamine solution.
-
Glutamate Dehydrogenase (GDH).
-
Inhibitor stock solutions (e.g., this compound, BPTES, Compound 968) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare inhibitor dilutions in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the glutamine solution and the inhibitor to the wells. For control wells, add DMSO without the inhibitor.
-
Add glutamate dehydrogenase (GDH) to all wells.
-
Initiate the reaction by adding the recombinant glutaminase or cell lysate to the wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 5-10 minutes to determine the initial reaction velocity.
-
The rate of NADH production (increase in absorbance at 340 nm) is proportional to the glutaminase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cultured cells expressing the target glutaminase isoform(s).
-
Cell culture medium and supplements.
-
Inhibitor stock solution (e.g., this compound) and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) supplemented with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler or heating block.
-
Lysis buffer (e.g., RIPA buffer).
-
Apparatus for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Primary antibody against GLS1 or GLS2 and a suitable secondary antibody.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor at various concentrations or with a vehicle control for a specified duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. An unheated control should also be included.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target glutaminase.
-
Quantify the band intensities to determine the amount of soluble glutaminase at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Concluding Remarks
The choice between a specific GLS1 inhibitor like this compound and a pan-glutaminase inhibitor depends on the specific research question and therapeutic strategy. This compound offers high selectivity for GLS1, which is often the primary isoform upregulated in many cancers. This specificity may reduce off-target effects and provide a more targeted therapeutic window. Pan-glutaminase inhibitors, on the other hand, may be advantageous in contexts where both GLS1 and GLS2 contribute to the malignant phenotype or where redundancy in glutaminase activity is a concern. The experimental protocols provided herein offer robust methods for characterizing and comparing the activity and cellular engagement of these important classes of inhibitors.
Gls-1-IN-1: A Comparative Guide to a Novel Glutaminase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glutaminase-1 (GLS-1) inhibitor, Gls-1-IN-1, with other notable alternatives in the field. The information presented is based on publicly available data, offering an objective overview to support research and development decisions. We will delve into the quantitative performance of these inhibitors, detail the experimental protocols for their evaluation, and visualize the underlying biological pathways and workflows.
Comparative Efficacy of GLS-1 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against the GLS-1 enzyme and their anti-proliferative effects on various cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Anti-proliferative IC50 | Reference |
| This compound | GLS-1 | 1 nM | A549 (Lung Carcinoma) | 0.017 µM | [1] |
| H22 (Hepatoma) | 6.78 µM | [1] | |||
| Caki-1 (Renal Carcinoma) | 0.019 µM | [1] | |||
| HCT116 (Colon Carcinoma) | 0.009 µM | [1] | |||
| Telaglenastat (CB-839) | GLS-1 | 23 nM (mouse kidney) | HCC1806 (Breast Cancer) | 49 nM | [2] |
| 28 nM (mouse brain) | MDA-MB-231 (Breast Cancer) | 26 nM | [2] | ||
| 60 nM (recombinant GAC) | PaTu-8988T (Pancreatic Cancer) | 1.01 nM | [2] | ||
| MPDAC-4 (Pancreatic Cancer) | 1.73 nM | [2] | |||
| BPTES | GLS-1 | - | HUVEC | Concentration-dependent inhibition | [3] |
| P493 (B-cell Lymphoma) | ~2 µM | [4] | |||
| GLS1 Inhibitor-4 | GLS-1 | 11.86 nM | HCT116 (Colon Carcinoma) | 0.051 µM | [5] |
| MDA-MB-436 (Melanoma) | 0.37 µM | [5] | |||
| CT26 (Colon Carcinoma) | 0.32 µM | [5] | |||
| H22 (Hepatoma) | 1.34 µM | [5] |
Understanding the GLS-1 Signaling Pathway
Glutaminase-1 (GLS-1) is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This process, known as glutaminolysis, is a critical metabolic pathway that fuels cancer cell proliferation and survival by providing essential intermediates for the tricarboxylic acid (TCA) cycle and supporting redox homeostasis through glutathione synthesis. The following diagram illustrates the central role of GLS-1 in cellular metabolism.
Caption: The GLS-1 signaling pathway, highlighting the conversion of glutamine to glutamate and its downstream effects.
Experimental Protocols
Reproducible and reliable data is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the efficacy of GLS-1 inhibitors.
GLS-1 Enzymatic Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against purified GLS-1 enzyme.
Caption: Workflow for a typical GLS-1 enzymatic inhibitor screening assay.
Detailed Steps:
-
Reagent Preparation: Prepare all solutions as per the manufacturer's instructions. This typically includes a 1X assay buffer, a working solution of purified GLS-1 enzyme, serial dilutions of the test inhibitor, and a substrate solution containing L-glutamine, NAD+, and a coupling reagent.[6]
-
Plate Setup: Designate wells for 'Blank' (no enzyme), 'Positive Control' (enzyme, no inhibitor), and 'Test Inhibitor'.
-
Enzyme and Inhibitor Addition: Add the GLS-1 enzyme solution to the appropriate wells. Subsequently, add the test inhibitor to the designated wells and an equivalent volume of inhibitor buffer (e.g., DMSO) to the control wells.[6]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately measure the fluorescence intensity and again after a set incubation period. The change in fluorescence is proportional to the enzyme activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Proliferation Assay
This assay determines the effect of a GLS-1 inhibitor on the growth and proliferation of cancer cells.
Caption: A generalized workflow for a cell-based proliferation assay to assess inhibitor potency.
Detailed Steps:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density.
-
Cell Adherence: Allow the cells to adhere and resume logarithmic growth by incubating for 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the GLS-1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Assessment: Add a cell viability reagent, such as MTT or a luminescent-based reagent like CellTiter-Glo, and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
IC50 Determination: Plot the cell viability against the inhibitor concentration and calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell proliferation by 50%.
Logical Comparison of GLS-1 Inhibitors
The selection of a GLS-1 inhibitor for research or therapeutic development depends on a variety of factors beyond just potency. The following diagram provides a logical framework for comparing this compound to its alternatives.
Caption: A logical diagram comparing key attributes of this compound and alternative GLS-1 inhibitors.
Conclusion
This compound demonstrates high potency in enzymatic assays and significant anti-proliferative activity in several cancer cell lines.[1] Its profile suggests it is a promising candidate for further investigation. However, a comprehensive understanding of its selectivity, pharmacokinetic properties, and in vivo efficacy is necessary to fully assess its therapeutic potential. In comparison, Telaglenastat (CB-839) is a well-characterized inhibitor with demonstrated oral bioavailability and in vivo activity, and it is currently in clinical trials.[2][7][8] BPTES, while a potent and selective research tool, has limitations for in vivo applications due to its poor pharmacokinetic properties.[4] The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. This guide provides a foundational dataset to aid in this decision-making process.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gls-1-IN-1: A Comparative Guide to its Activity in Cancer Cell Line Panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of GLS1 inhibitors, with a focus on the expected performance of Gls-1-IN-1, in various cancer cell line panels. By inhibiting glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism, these compounds represent a promising therapeutic strategy. This document summarizes experimental data, details relevant protocols, and visualizes key pathways to support your research and development efforts.
Introduction to GLS1 Inhibition
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation and survival. One such adaptation is an increased reliance on glutamine metabolism, a process in which the enzyme glutaminase 1 (GLS1) plays a pivotal role.[1][2][3] GLS1 catalyzes the conversion of glutamine to glutamate, which then enters the tricarboxylic acid (TCA) cycle to generate energy and provide building blocks for biosynthesis.[1] Upregulation of GLS1 has been observed in a variety of cancers, including colorectal, ovarian, and non-small cell lung cancer, and is often associated with poor prognosis.[2][4] Therefore, inhibiting GLS1 presents a targeted approach to disrupt cancer cell metabolism and growth. This compound is a small molecule inhibitor designed to target this critical enzymatic activity.
Comparative Activity of GLS1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | 0.0003 | [5] |
| GLS1 Inhibitor-1 (Compound 27) | NCI-H1703 | Lung Cancer | 0.011 | [5] |
| CB-839 | Ovarian Cancer Cell Lines (GLS-high) | Ovarian Cancer | Varies (sensitive) | |
| BPTES | HT29 | Colorectal Cancer | Varies (effective) | [4] |
| BPTES | HCT116 | Colorectal Cancer | Varies (effective) | [4] |
| CB-839 | ARID1A-mutant OCCC | Ovarian Clear Cell Carcinoma | Significantly lower than wildtype | [6] |
| CB-839 | Osteosarcoma Cell Lines | Osteosarcoma | Effective in vitro and in vivo | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a GLS1 inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other GLS1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[8][9][10][11]
-
Compound Treatment: Prepare serial dilutions of the GLS1 inhibitor in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
GLS1 Signaling Pathway in Cancer
Caption: The GLS1 signaling pathway in cancer cells.
Experimental Workflow for Evaluating this compound
References
- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Gls-1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Gls-1-IN-1, a glutaminase-1 (GLS-1) inhibitor, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its associated hazards. The primary source for this information is the Safety Data Sheet (SDS).
Key Hazard Information:
-
Acute Oral Toxicity: this compound is harmful if swallowed.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1]
This information underscores the importance of preventing this compound from entering the environment, particularly water systems.
II. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for any purpose, including disposal, appropriate personal protective equipment should always be worn.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with non-hazardous waste.[2] It is also best practice to avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Dedicated Waste Container: Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a dedicated, properly labeled hazardous waste container.[3]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used. It should be securely sealed to prevent leaks or spills.[4][5]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by waste management personnel.
-
Label Content: The label on the hazardous waste container must clearly state:
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][7] This area should be at or near the point of waste generation.[6]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Chemicals: Ensure that the this compound waste is not stored with incompatible chemicals that could cause a dangerous reaction.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste management office to arrange for the pickup and disposal of the hazardous waste.
-
Approved Facility: this compound waste must be disposed of at an approved and licensed waste disposal facility.[1] Your EH&S department will manage this process.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Response Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Notify | Inform your laboratory supervisor and contact your institution's emergency response or EH&S department. |
| 3. Ventilate | If it is safe to do so, ensure the area is well-ventilated. |
| 4. Contain | For small spills, use an inert absorbent material (such as vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials. |
| 5. Clean Up | Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container. |
| 6. Decontaminate | Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste. |
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Potential hazard pathways for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling Gls-1-IN-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent enzyme inhibitors like Gls-1-IN-1 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal plans to foster a secure laboratory environment.
When working with this compound, a glutaminase-1 (GLS1) inhibitor, adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. The following information, compiled from safety data sheets and general laboratory safety guidelines, offers a comprehensive approach to the safe management of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, additional protective clothing such as an apron or coveralls may be necessary. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. If aerosols may be generated or if working outside a fume hood, a NIOSH-approved respirator is recommended. |
Safe Handling Workflow
A structured workflow is essential to ensure safety at every stage of handling this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Adherence to detailed protocols is critical for minimizing risk during the handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the received compound matches the order specifications.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the specific storage temperature recommendations provided by the supplier. Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation
All weighing and solution preparation activities should be conducted in a certified chemical fume hood.
-
Preparation: Before starting, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: Add the solvent to the solid this compound in a closed container and mix gently until fully dissolved.
Experimental Use
-
Containment: Conduct all experimental procedures involving this compound within a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding this compound solutions.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Dispose of unused this compound, contaminated gloves, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.
Final Disposal
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the final disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.
By implementing these safety measures and operational plans, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
